PF-06685249
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-[6-(dimethylamino)-2-methoxypyridin-3-yl]-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-21(2)15-5-4-9(16(20-15)24-3)10-6-11-12(17(22)23)8-19-14(11)7-13(10)18/h4-8,19H,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBRTGGZYSCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)C2=C(C=C3C(=C2)C(=CN3)C(=O)O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-06685249
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06685249 is a potent, orally active, and selective allosteric activator of the β1-subunit-containing isoforms of 5'-adenosine monophosphate-activated protein kinase (AMPK).[1] Developed as a potential therapeutic agent for diabetic nephropathy, its mechanism of action centers on the direct activation of AMPK, a critical regulator of cellular energy homeostasis.[1][2] This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization. All preclinical data indicates that this compound has not progressed to human clinical trials.
Core Mechanism of Action: Direct Allosteric Activation of AMPK
This compound functions as a direct, allosteric activator of AMPK, a key enzyme in maintaining cellular energy balance.[3] It exhibits selectivity for AMPK heterotrimers containing the β1 subunit (α1β1γ1 and α2β1γ1 isoforms), with minimal activity observed at isoforms containing the β2 subunit.[4] This activation is achieved through binding to an allosteric site on the AMPK complex, which enhances its kinase activity.
The primary consequence of this compound binding is an increase in the phosphorylation of AMPK at threonine 172 on the α-catalytic subunit, leading to its activation.[2][3] This mimics the natural activation of AMPK in response to an increased cellular AMP/ATP ratio. Activated AMPK then phosphorylates a multitude of downstream targets, orchestrating a metabolic shift from anabolic (energy-consuming) to catabolic (energy-producing) processes.
Quantitative Pharmacological Data
The in vitro potency and binding affinity of this compound for the human AMPK α1β1γ1 isoform have been quantified through various assays.
| Parameter | Value | Assay Type | Target |
| EC50 | 12 nM | FRET-based activation assay | Recombinant human AMPK α1β1γ1 |
| KD | 14 nM | Surface Plasmon Resonance (SPR) | Recombinant human AMPK α1β1γ1 |
Downstream Signaling Pathways
The activation of AMPK by this compound initiates a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. In the context of renal cells, these pathways are particularly relevant to the pathophysiology of diabetic nephropathy.
References
- 1. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Activation of AMPK β 1-Containing Isoforms Improves Kidney Function in a Rat Model of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ureiko-chem.com [ureiko-chem.com]
An In-depth Technical Guide to PF-06685249: A Potent and Selective AMPK Activator
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06685249, also known as PF-249, is a potent, orally active, and allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3] As a key regulator of cellular energy homeostasis, AMPK is a prime therapeutic target for metabolic diseases. This compound has demonstrated selectivity for AMPK isoforms containing the β1 subunit and has shown promise in preclinical models of diabetic nephropathy.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Core Compound Information
| Property | Value |
| IUPAC Name | 6-Chloro-5-(6-(dimethylamino)-2-methoxypyridin-3-yl)-1H-indole-3-carboxylic acid |
| Synonyms | PF-249 |
| Molecular Formula | C₁₇H₁₆ClN₃O₃ |
| Molecular Weight | 345.78 g/mol |
| CAS Number | 1467059-70-6 |
Quantitative Pharmacological Data
The following tables summarize the in vitro activity and preclinical pharmacokinetic parameters of this compound.
Table 1: In Vitro Activity of this compound against AMPK Isoforms
| AMPK Isoform | EC₅₀ (nM) | K_d (nM) | Assay Method |
| α1β1γ1 | 12[1][2][3] | 14[5][2] | FRET-based kinase assay |
| α2β1γ1 | Data not available | Data not available | |
| α1β2γ1 | Minimally active | Data not available | |
| α2β2γ1 | Minimally active | Data not available | |
| α2β2γ3 | Minimally active | Data not available |
FRET: Förster Resonance Energy Transfer
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose (mg/kg) | Value |
| C_max | Oral | 30 | 7020 ± 838 ng/mL[5] |
| T_max | Oral | 30 | 0.25 hours[5] |
| t₁/₂ | Oral | 30 | 2.64 hours[5] |
| AUC₀-inf | Oral | 30 | 17900 ± 4610 h*ng/mL[5] |
| Oral Bioavailability (F%) | - | - | 113%[5] |
| Plasma Clearance (Cl) | IV | 3 | 31.7 ± 3.8 mL/min/kg[5] |
C_max: Maximum plasma concentration; T_max: Time to reach maximum plasma concentration; t₁/₂: Half-life; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.
Table 3: In Vivo Efficacy of this compound in the ZSF-1 Rat Model of Diabetic Nephropathy
| Parameter | Treatment Group | Duration | Result |
| Renal Function | This compound (30-100 mg/kg, p.o., once daily) | 68 days | Improved renal function[2] |
| pAMPK/tAMPK Ratio | This compound (30-100 mg/kg, p.o., once daily) | 68 days | Increased ratio in renal pole tissue[2] |
| Proteinuria | This compound | 68 days | Reduced progression of proteinuria[4] |
p.o.: Oral administration; pAMPK: Phosphorylated AMPK; tAMPK: Total AMPK.
Signaling Pathways
This compound exerts its therapeutic effects by activating the AMPK signaling pathway, which plays a crucial role in regulating cellular metabolism and mitigating kidney injury.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from publicly available information and standard laboratory practices.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To determine the binding affinity (K_d) of this compound to recombinant human AMPK α1β1γ1.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human AMPK α1β1γ1
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant AMPK α1β1γ1 (at a concentration of ~50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes.
-
-
Analyte Binding:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject each concentration of this compound over the immobilized AMPK surface and a reference flow cell (without immobilized protein) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
In Vitro FRET-based Kinase Assay for AMPK Activation
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the activation of AMPK.
Materials:
-
Recombinant human AMPK isoforms
-
FRET-based peptide substrate (e.g., Z'-LYTE™ S/T 23 peptide)
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Development reagent (protease specific for the non-phosphorylated substrate)
-
384-well microplates
-
Fluorescence plate reader capable of FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.
-
Reaction Setup:
-
In a 384-well plate, add the AMPK enzyme and the FRET peptide substrate.
-
Add the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Development: Add the development reagent to stop the kinase reaction and digest the non-phosphorylated substrate.
-
FRET Measurement: Measure the fluorescence of the donor and acceptor fluorophores using a plate reader. The FRET signal is proportional to the amount of phosphorylated substrate remaining.
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
In Vivo Efficacy Study in ZSF-1 Rats
Objective: To evaluate the effect of this compound on renal function in a rat model of diabetic nephropathy.
Animal Model: Male obese ZSF-1 rats (a model that develops obesity, insulin (B600854) resistance, and diabetic nephropathy).
Materials:
-
Male obese ZSF-1 rats (e.g., 18-20 weeks of age)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Metabolic cages for urine collection
-
Analytical equipment for measuring urinary albumin and creatinine (B1669602)
Procedure:
-
Acclimation and Baseline Measurements:
-
Acclimate the rats to the housing conditions for at least one week.
-
Place rats in metabolic cages for 24 hours to collect baseline urine samples.
-
Analyze baseline urine for albumin and creatinine to determine the urinary albumin-to-creatinine ratio (UACR).
-
-
Treatment Administration:
-
Randomize animals into vehicle and this compound treatment groups.
-
Administer this compound (e.g., 30 or 100 mg/kg) or vehicle orally via gavage once daily for the duration of the study (e.g., 68 days).
-
-
Monitoring:
-
Monitor body weight and general health of the animals regularly.
-
Collect 24-hour urine samples at specified intervals (e.g., every 2-4 weeks) to measure UACR.
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood and kidney tissue samples.
-
Analyze kidney tissue for the ratio of phosphorylated AMPK to total AMPK by Western blot or other suitable methods.
-
-
Data Analysis:
-
Compare the changes in UACR from baseline between the vehicle and this compound treated groups using appropriate statistical methods (e.g., ANOVA).
-
Clinical Trial Status
As of the latest available information, there are no publicly registered clinical trials for this compound. Further investigation into proprietary clinical development programs may be required for the most current status.
Conclusion
This compound is a well-characterized, potent, and orally bioavailable allosteric activator of AMPK with selectivity for β1-containing isoforms. Preclinical data strongly support its potential as a therapeutic agent for diabetic nephropathy by demonstrating direct target engagement in the kidney and subsequent improvement in renal function. The provided data and experimental protocols offer a solid foundation for further research and development of this and related compounds.
References
- 1. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
PF-06685249: A Selective AMPK Activator - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06685249 is a potent and selective, orally bioavailable, allosteric activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides an in-depth technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, detailed experimental protocols, and pharmacokinetic profile. The information presented is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of metabolic diseases such as diabetic nephropathy.
Introduction
AMP-activated protein kinase (AMPK) is a serine/threonine kinase that acts as a master sensor of cellular energy status. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. When activated by rising AMP:ATP ratios, AMPK switches on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes. This central role in metabolic regulation has made AMPK an attractive therapeutic target for a range of metabolic disorders.
This compound is a small molecule activator of AMPK that has demonstrated selectivity for the β1-containing isoforms.[1] Its allosteric mechanism of action allows for AMPK activation independent of cellular AMP levels.[1] This guide summarizes the key preclinical data for this compound.
Mechanism of Action
This compound is an allosteric activator of AMPK, meaning it binds to a site on the enzyme distinct from the active site to induce a conformational change that increases its activity.[1] This activation enhances the phosphorylation of downstream AMPK targets involved in glucose and lipid metabolism.[1] A key feature of this compound is its selectivity for AMPK heterotrimers containing the β1 subunit.[1]
Signaling Pathway
The activation of AMPK by this compound initiates a signaling cascade that modulates various metabolic pathways. A simplified representation of this pathway is provided below.
Figure 1: Simplified signaling pathway of this compound-mediated AMPK activation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity and Binding Affinity
| Parameter | Value | AMPK Isoform | Assay Type |
| EC₅₀ | 12 nM | Recombinant α1β1γ1 | FRET-based activity assay |
| Kd | 14 nM | Recombinant α1β1γ1 | Surface Plasmon Resonance |
Data sourced from MedChemExpress.[2]
Table 2: Preclinical Pharmacokinetics in Rats
| Parameter | Value | Route of Administration |
| Oral Absorption | Good | Oral (p.o.) |
| Plasma Clearance | Low | - |
| Renal Clearance | Negligible | - |
Pharmacokinetic characteristics as described by MedKoo Biosciences.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used in the field and information gathered from various sources.
In Vitro AMPK Activation Assay (FRET-based)
This protocol outlines a representative Förster Resonance Energy Transfer (FRET)-based assay to determine the EC₅₀ of this compound for AMPK activation.
Objective: To quantify the potency of this compound in activating recombinant human AMPK α1β1γ1.
Materials:
-
Recombinant human AMPK (α1β1γ1)
-
FRET-based peptide substrate (e.g., AMARA peptide labeled with a FRET pair)
-
This compound
-
ATP
-
Assay buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and a carrier protein)
-
384-well microplates
-
Plate reader capable of FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well plate, add the AMPK enzyme and the FRET peptide substrate to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Immediately begin kinetic reading on a FRET-capable plate reader, measuring the emission of both the donor and acceptor fluorophores at appropriate wavelengths.
-
Monitor the change in the FRET ratio over time.
-
Calculate the initial reaction rates from the linear phase of the progress curves.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Workflow Diagram for In Vitro FRET Assay
Figure 2: Experimental workflow for the in vitro FRET-based AMPK activation assay.
In Vivo Study in ZSF-1 Rats (Diabetic Nephropathy Model)
This protocol describes a representative in vivo study to evaluate the efficacy of this compound in the ZSF-1 rat model of diabetic nephropathy.
Objective: To assess the effect of chronic this compound administration on renal function in ZSF-1 rats.
Animal Model: Obese ZSF-1 rats, a model that develops obesity, type 2 diabetes, and diabetic nephropathy.
Materials:
-
Male obese ZSF-1 rats (e.g., 10-12 weeks of age)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Metabolic cages for urine collection
-
Equipment for blood collection and analysis (e.g., glucose meter, clinical chemistry analyzer)
-
Tissue collection supplies
Procedure:
-
Acclimatize animals to the facility and housing conditions for at least one week.
-
Randomize animals into treatment and vehicle control groups based on body weight and baseline biomarkers (e.g., blood glucose, urinary albumin).
-
Administer this compound (e.g., 30 or 100 mg/kg) or vehicle orally (p.o.) once daily for a specified duration (e.g., 68 days).[2]
-
Monitor body weight and food/water intake regularly.
-
Collect 24-hour urine samples using metabolic cages at regular intervals (e.g., weekly or bi-weekly) for the measurement of urinary albumin and creatinine.
-
Collect blood samples at specified time points for the determination of blood glucose, plasma triglycerides, and markers of renal function (e.g., blood urea (B33335) nitrogen, creatinine).
-
At the end of the study, euthanize the animals and collect kidneys for histological analysis and measurement of pAMPK/tAMPK ratio.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the treatment group with the vehicle control group.
Logical Relationship of the Allosteric Activation Mechanism
The following diagram illustrates the logical flow of how this compound leads to its therapeutic effects through allosteric activation of AMPK.
References
Target Validation of PF-06685249: An Allosteric Activator of AMP-Activated Protein Kinase (AMPK)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06685249 is a potent and orally active small molecule that allosterically activates AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive overview of the target validation for this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways. The primary target of this compound has been identified as the α1β1γ1 isoform of AMPK.[1][2] Preclinical studies in a rat model of diabetic nephropathy have demonstrated its potential as a therapeutic agent by improving renal function.[1][2]
Introduction to AMPK
AMP-activated protein kinase (AMPK) is a serine/threonine protein kinase that functions as a master sensor of cellular energy status.[3][4] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[4][5] When cellular energy levels are low, indicated by an increased AMP:ATP ratio, AMP binds to the γ subunit, leading to a conformational change that promotes the phosphorylation of threonine 172 on the α subunit by upstream kinases, such as LKB1 and CaMKKβ.[3][6] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways (e.g., protein and lipid synthesis).[3][6][7]
Quantitative Data for this compound
The interaction and activation of AMPK by this compound have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Activity and Binding Affinity of this compound
| Parameter | Value | Target Isoform | Assay Method | Reference |
| EC50 | 12 nM | Human AMPK α1β1γ1 | Recombinant Enzyme Activation Assay | [1][2] |
| Kd | 14 nM | Human AMPK α1β1γ1 | Surface Plasmon Resonance (SPR) | [1][2][6] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Dosing | Duration | Key Finding | Reference |
| ZSF-1 Rats (Diabetic Nephropathy) | 30-100 mg/kg, p.o., once daily | 68 days | Increased ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in renal tissue and improved renal function. | [1][2] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
This protocol describes a representative method for determining the binding affinity of this compound to the AMPK α1β1γ1 complex.
Objective: To quantify the binding kinetics and affinity (Kd) of this compound to purified recombinant human AMPK α1β1γ1.
Materials:
-
Biacore instrument (or equivalent SPR system)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human AMPK α1β1γ1 protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Methodology:
-
Ligand Immobilization:
-
The CM5 sensor chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Recombinant human AMPK α1β1γ1 is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface until the desired immobilization level is reached.
-
The surface is then blocked with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding:
-
A series of concentrations of this compound (the analyte) are prepared in running buffer.
-
Each concentration is injected over the ligand-immobilized surface at a constant flow rate.
-
The association and dissociation phases are monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
In Vitro AMPK Activation Assay (EC50)
This protocol outlines a typical in vitro kinase assay to measure the activation of AMPK by this compound.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of AMPK α1β1γ1.
Materials:
-
Recombinant human AMPK α1β1γ1
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-32P]ATP
-
Kinase assay buffer
-
This compound
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Methodology:
-
Reaction Setup:
-
A reaction mixture is prepared containing kinase assay buffer, recombinant AMPK α1β1γ1, and SAMS peptide.
-
Varying concentrations of this compound are added to the reaction mixture.
-
-
Kinase Reaction:
-
The reaction is initiated by the addition of [γ-32P]ATP.
-
The mixture is incubated at 30°C for a specified time (e.g., 10 minutes).
-
-
Reaction Termination and Measurement:
-
Aliquots of the reaction mixture are spotted onto P81 phosphocellulose paper.
-
The papers are washed with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
The amount of incorporated 32P in the SAMS peptide is quantified using a scintillation counter.
-
-
Data Analysis:
-
The kinase activity at each concentration of this compound is calculated.
-
The data are plotted as kinase activity versus log[this compound], and the EC50 value is determined using a sigmoidal dose-response curve fit.
-
In Vivo ZSF-1 Rat Model of Diabetic Nephropathy
This protocol provides a representative framework for evaluating the in vivo efficacy of this compound. The ZSF-1 rat is a model of type 2 diabetes that develops progressive diabetic nephropathy.[5][8][9]
Objective: To assess the effect of this compound on AMPK activation and renal function in a preclinical model of diabetic nephropathy.
Animals:
-
Male obese ZSF-1 rats
Methodology:
-
Acclimation and Baseline Measurements:
-
Animals are acclimated to the facility conditions.
-
Baseline measurements of body weight, blood glucose, and urinary protein excretion are taken.
-
-
Dosing:
-
Animals are randomly assigned to treatment groups (vehicle control, this compound low dose, this compound high dose).
-
This compound is administered orally, once daily, for the duration of the study (e.g., 68 days).
-
-
Monitoring and Endpoint Analysis:
-
Body weight and food intake are monitored regularly.
-
Blood and urine samples are collected at specified intervals to assess glucose levels, lipid profiles, and markers of renal function (e.g., proteinuria).
-
At the end of the study, animals are euthanized, and kidney tissues are collected.
-
-
Tissue Analysis:
-
Renal tissue lysates are prepared.
-
Western blotting is performed to determine the levels of total AMPK and phosphorylated AMPK (pAMPK) to assess target engagement.
-
Histopathological analysis of kidney sections can be performed to evaluate structural changes.
-
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway activated by this compound.
Experimental Workflow for Target Validation
Caption: Logical workflow for the target validation of this compound.
Conclusion
The comprehensive data from in vitro binding and activation assays, coupled with in vivo evidence of target engagement and efficacy in a relevant disease model, strongly validate AMP-activated protein kinase as the primary target of this compound. The potent, allosteric activation of the AMPK α1β1γ1 isoform by this compound translates to beneficial physiological effects, highlighting its potential for the treatment of metabolic diseases such as diabetic nephropathy. Further investigation into the downstream effects and long-term safety profile is warranted.
References
- 1. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. MULTI-TARGET MOLECULE TO TREAT DIABETIC NEPHROPATHY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats. | Semantic Scholar [semanticscholar.org]
- 9. Account Suspended [staffsites.sohag-univ.edu.eg]
The Discovery of PF-06685249: A Potent and Selective AMPK Activator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PF-06685249 is a potent, orally active, and selective allosteric activator of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. Its discovery represents a significant advancement in the pursuit of therapeutic agents for metabolic diseases, particularly diabetic nephropathy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, with a focus on the quantitative data, experimental methodologies, and underlying signaling pathways.
Core Discovery and Optimization
This compound emerged from a medicinal chemistry effort to optimize a series of indole (B1671886) acid-based direct AMPK activators.[1][2] The primary goals of this optimization were to enhance metabolic stability, reduce glucuronidation, and minimize renal clearance, thereby improving the overall pharmacokinetic profile.[1][2] This was achieved through systematic structural modifications of a lead compound, focusing on the indole core and aryl substituents.[1][2] Key modifications included the substitution of a 6-chloroindole (B17816) core with a 4,6-difluoroindole (B180311) and the replacement of a 5-phenyl group with a substituted 5-(3-pyridyl) group.[1][2] These changes led to the identification of this compound, which demonstrated robust activation of AMPK in preclinical models and possessed desirable oral absorption and low plasma and renal clearance.[1][2]
Mechanism of Action: Allosteric Activation of AMPK
This compound functions as a direct allosteric activator of AMPK.[3] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[4][5] this compound selectively binds to a site on the AMPK complex, inducing a conformational change that leads to its activation.[6] This activation is independent of changes in the cellular AMP:ATP ratio, which is the canonical mechanism of AMPK activation.[5][6]
The activation of AMPK by this compound initiates a cascade of downstream signaling events aimed at restoring cellular energy balance.[4] Activated AMPK phosphorylates and inactivates enzymes involved in anabolic pathways that consume ATP, such as fatty acid and cholesterol synthesis. Concurrently, it activates catabolic pathways that generate ATP, including fatty acid oxidation and glycolysis.[4]
Caption: Allosteric activation of AMPK by this compound.
Quantitative Biological Data
The potency and selectivity of this compound were determined through a series of in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Target | Reference |
| EC50 | 12 nM | FRET Assay | Recombinant human AMPK α1β1γ1 | [3] |
| Kd | 14 nM | Surface Plasmon Resonance (SPR) | Recombinant human AMPK α1β1γ1 | [3][7] |
| Selectivity | Minimal activity at β2-containing isoforms (α1β2γ1, α2β2γ1, α2β2γ3) | Not Specified | AMPK Isoforms | [7] |
Preclinical Efficacy in a Model of Diabetic Nephropathy
The in vivo efficacy of this compound was evaluated in the ZSF-1 rat, a model of obese/diabetic nephropathy.[3][8] Chronic administration of this compound resulted in a significant improvement in renal function.[3][8]
| Animal Model | Dosage | Duration | Key Findings | Reference |
| ZSF-1 rats | 30 and 100 mg/kg, p.o., once daily | 68 days | Increased ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in renal tissue; Improved renal function. | [3][8] |
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay for AMPK Activation
This assay is used to determine the potency of compounds in activating the AMPK enzyme.
Methodology:
-
Reagents: Recombinant human AMPK α1β1γ1, a fluorescently labeled peptide substrate, ATP, and the test compound (this compound).
-
Procedure: a. The AMPK enzyme is incubated with the test compound at various concentrations. b. The reaction is initiated by the addition of the fluorescent peptide substrate and ATP. c. The phosphorylation of the peptide substrate by activated AMPK leads to a change in FRET signal, which is monitored over time using a plate reader. d. The concentration of the compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
References
- 1. Protocol for a Steady-State FRET Assay in Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Albumin-Mediated Drug Uptake by Organic Anion Transporter 1/3 Is Real: Implications for the Prediction of Active Renal Secretion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unige.ch [unige.ch]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [molecular-interactions.si]
- 8. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
PF-06685249: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06685249 is a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Its potential as a therapeutic agent for metabolic diseases, particularly diabetic nephropathy, has been a subject of preclinical investigation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and relevant signaling pathways to support further research and development in the field of metabolic diseases.
Mechanism of Action
This compound functions as a direct allosteric activator of the AMPK α1β1γ1 isoform.[1][2] AMPK is a master regulator of cellular energy homeostasis, and its activation initiates a cascade of events aimed at restoring energy balance.[3] In the context of metabolic diseases, AMPK activation leads to the phosphorylation and inhibition of key enzymes involved in anabolic pathways such as fatty acid and cholesterol synthesis, while stimulating catabolic processes like fatty acid oxidation and glucose uptake.[3]
The primary molecular target of this compound is the AMPK heterotrimeric complex. By binding to this complex, this compound induces a conformational change that enhances its kinase activity, leading to the phosphorylation of downstream targets.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target | Assay |
| EC50 | 12 nM | Recombinant Human AMPK α1β1γ1 | In Vitro Kinase Assay |
| KD | 14 nM | Recombinant Human AMPK α1β1γ1 | Surface Plasmon Resonance (SPR) |
Table 2: Preclinical Pharmacokinetics of this compound in Rats
| Parameter | Value | Species | Route of Administration |
| Oral Absorption | Desirable | Rat | Oral |
| Plasma Clearance | Low | Rat | Not specified |
| Renal Clearance | Negligible | Rat | Not specified |
Table 3: Preclinical Efficacy of this compound in the ZSF-1 Rat Model of Diabetic Nephropathy
| Parameter | Dosage | Duration | Outcome |
| Renal Function | 30-100 mg/kg, once daily | 68 days | Improved renal function |
| pAMPK/tAMPK Ratio | 30-100 mg/kg, once daily | 3 or 68 days | Increased ratio in renal pole tissue |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to the Allosteric Activation of AMPK by PF-06685249
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric activation of AMP-activated protein kinase (AMPK) by the selective small molecule activator, PF-06685249. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the compound's mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Introduction to AMPK and this compound
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining metabolic homeostasis. As a heterotrimeric complex, it is composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia.[1] Upon activation, AMPK phosphorylates a multitude of downstream targets, leading to the upregulation of catabolic pathways that generate ATP and the downregulation of anabolic pathways that consume ATP.
This compound, also known as PF-249, is a potent and selective allosteric activator of AMPK. It has demonstrated a preference for AMPK heterotrimers containing the β1 subunit.[2][3] This selectivity is of significant interest for therapeutic applications, as different AMPK isoforms are expressed in various tissues. Notably, this compound has shown promise in preclinical models of diabetic nephropathy, where it has been observed to improve kidney function.[2][4]
Mechanism of Allosteric Activation
This compound functions as a direct, allosteric activator of AMPK. This means it binds to a site on the AMPK complex distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. This is in contrast to indirect activators that modulate AMPK activity by altering the cellular AMP:ATP ratio.
The binding of this compound to the AMPK complex leads to a robust and sustained activation of the kinase. This activation is characterized by the phosphorylation of the catalytic α subunit at threonine 172 (Thr172), a key event in AMPK activation.
Quantitative Data
The following tables summarize the quantitative data for the activation of AMPK by this compound, providing key metrics for its potency and binding affinity.
| Parameter | Value | AMPK Isoform | Assay | Reference |
| EC50 | 8 nM | Human AMPK α1β1γ1 | Biochemical Assay | |
| EC50 | 6 nM | Human AMPK α2β1γ1 | Biochemical Assay | [2] |
| EC50 | 12 nM | Recombinant AMPK α1β1γ1 | Biochemical Assay | [5][6][7] |
| Kd | 14 nM | α1β1γ1-AMPK | Surface Plasmon Resonance (SPR) | [5][8] |
Table 1: In Vitro Potency and Binding Affinity of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Obese ZSF1 Rat (Diabetic Nephropathy Model) | 30-100 mg/kg, p.o., once daily for 68 days | Decreased proteinuria and improved kidney function.[2][5] | [2][5] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism and how allosteric activators like this compound influence this pathway.
Experimental Workflow for In Vitro Characterization
This diagram outlines the typical workflow for characterizing a novel AMPK activator like this compound in vitro.
Detailed Experimental Protocols
Recombinant AMPK Expression and Purification
-
Objective: To produce purified AMPK heterotrimers for use in in vitro assays.
-
Methodology:
-
Human AMPK subunits (e.g., α1, β1, γ1) are co-expressed in a suitable expression system, such as E. coli or insect cells (Sf9).
-
Cells are harvested and lysed to release the cellular contents.
-
The AMPK complex is purified from the cell lysate using affinity chromatography, often utilizing a tag (e.g., His-tag) engineered onto one of the subunits.
-
Further purification steps, such as ion-exchange and size-exclusion chromatography, are employed to achieve high purity.
-
The purity and integrity of the complex are confirmed by SDS-PAGE and Western blotting.
-
Biochemical Kinase Assay (FRET-based)
-
Objective: To determine the potency (EC50) of this compound in activating AMPK.
-
Methodology:
-
A FRET-based assay is set up in a microplate format. The assay mixture contains purified recombinant AMPK, a specific peptide substrate labeled with a FRET pair (donor and acceptor fluorophores), and ATP.
-
This compound is added to the wells at varying concentrations.
-
The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
AMPK phosphorylates the peptide substrate, leading to a change in the FRET signal. This change is measured using a plate reader.
-
The data is plotted as FRET signal versus compound concentration, and the EC50 value is determined by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity (Kd) of this compound to AMPK.
-
Methodology:
-
Purified AMPK is immobilized on the surface of an SPR sensor chip.
-
A solution containing this compound at various concentrations is flowed over the sensor chip surface.
-
The binding of this compound to the immobilized AMPK is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
The association and dissociation rates are measured.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation and association rate constants.
-
Western Blotting for Phosphorylated AMPK
-
Objective: To assess the activation of AMPK in cells or tissues by measuring the phosphorylation of AMPKα at Thr172.
-
Methodology:
-
Cells or tissues are treated with this compound or a vehicle control.
-
Samples are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated AMPKα (Thr172).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The membrane is often stripped and re-probed with an antibody for total AMPKα as a loading control.
-
In Vivo Studies in the ZSF1 Rat Model of Diabetic Nephropathy
-
Objective: To evaluate the in vivo efficacy of this compound in a relevant disease model.
-
Methodology:
-
Obese ZSF1 rats, a model of diabetic nephropathy, are used.
-
Animals are treated with this compound (e.g., 30-100 mg/kg) or vehicle control, typically via oral gavage, once daily for an extended period (e.g., 68 days).
-
Urine is collected periodically to measure markers of kidney function, such as urinary albumin excretion (proteinuria).
-
At the end of the study, animals are euthanized, and kidney tissues are collected for further analysis.
-
Kidney tissue lysates are prepared for Western blotting to assess the phosphorylation of AMPK and its downstream targets.
-
Histological analysis of the kidney tissue may also be performed to assess structural changes.
-
Conclusion
This compound is a potent and selective allosteric activator of β1-containing AMPK isoforms. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on AMPK as a therapeutic target. The promising in vivo efficacy of this compound in a preclinical model of diabetic nephropathy underscores the potential of this compound and the therapeutic strategy of direct AMPK activation. Further investigation into the clinical applications of this compound and similar compounds is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. AMP-Activated Protein Kinase (AMPK)-Dependent Regulation of Renal Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Activation of AMPK β 1-Containing Isoforms Improves Kidney Function in a Rat Model of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for a Steady-State FRET Assay in Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PF-06409577 inhibits renal cyst progression by concurrently inhibiting the mTOR pathway and CFTR channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-06685249 in Diabetic Nephropathy: A Technical Overview of an AMPK Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, creating a significant unmet medical need for novel therapeutic interventions. One promising target is the 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Dysregulation of AMPK is implicated in the pathogenesis of DN, and its activation is considered a key strategy to mitigate renal damage. This technical guide provides a comprehensive overview of PF-06685249, a potent, orally active, allosteric activator of AMPK, and its potential application in the treatment of diabetic nephropathy. We will delve into its mechanism of action, summarize key preclinical findings, and outline the experimental methodologies employed in its evaluation. Furthermore, this document will illustrate the intricate signaling pathways involved and the logical framework of the conducted research.
Introduction: The Challenge of Diabetic Nephropathy and the Promise of AMPK Activation
Diabetic nephropathy is a serious microvascular complication of both type 1 and type 2 diabetes, characterized by progressive damage to the kidneys.[1][2][3] The pathophysiology is complex, involving hyperglycemia-induced metabolic and hemodynamic alterations that lead to glomerular hyperfiltration, albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis.[1][2] Ultimately, these changes result in a decline in the glomerular filtration rate (GFR) and progression to end-stage renal disease.
At the cellular level, diabetic nephropathy is associated with a state of energy dysregulation, oxidative stress, inflammation, and apoptosis.[4][5] The 5' adenosine monophosphate-activated protein kinase (AMPK) has emerged as a master regulator of cellular metabolism and a promising therapeutic target for this condition.[1][2][6] AMPK is a heterotrimeric enzyme, consisting of a catalytic α subunit and regulatory β and γ subunits, that functions as a cellular energy sensor.[2] When cellular ATP levels are low and AMP levels are high, AMPK is activated, leading to a shift from anabolic (energy-consuming) to catabolic (energy-producing) pathways to restore energy balance.[2]
Activation of AMPK in the kidney has been shown to exert renoprotective effects through multiple mechanisms, including:
-
Suppression of oxidative stress: AMPK can enhance the expression of antioxidant enzymes.[4][5]
-
Reduction of inflammation: AMPK activation can inhibit pro-inflammatory signaling pathways, such as NF-κB.[4]
-
Inhibition of fibrosis: AMPK can suppress the expression of profibrotic molecules.
-
Improvement of mitochondrial function: AMPK promotes mitochondrial biogenesis and function.[6]
-
Regulation of autophagy: AMPK can induce autophagy, a cellular process for clearing damaged organelles and proteins.[5]
Given these multifaceted roles, pharmacological activation of AMPK represents a rational therapeutic strategy for diabetic nephropathy.
This compound: A Potent Allosteric AMPK Activator
This compound is a novel, orally active, small-molecule allosteric activator of AMPK.[1] It has been shown to be a potent activator of the AMPK α1β1γ1 isoform.[1]
Mechanism of Action
This compound acts as an allosteric activator, meaning it binds to a site on the AMPK enzyme distinct from the active site to induce a conformational change that increases its activity. This leads to the phosphorylation of AMPK at threonine 172 on the α-subunit, a key step in its activation.[1][2] The primary upstream kinase responsible for this phosphorylation is Liver Kinase B1 (LKB1).[1][2] Another upstream kinase, Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), can also activate AMPK in response to increased intracellular calcium levels.[1][2]
Once activated, AMPK phosphorylates a variety of downstream targets to exert its metabolic effects. In the context of diabetic nephropathy, key downstream effects include the inhibition of anabolic pathways such as fatty acid and protein synthesis, and the activation of catabolic pathways like fatty acid oxidation and glucose uptake.[2]
Preclinical Efficacy of this compound in a Model of Diabetic Nephropathy
The therapeutic potential of this compound has been evaluated in a preclinical model of diabetic nephropathy.
Animal Model
The ZSF-1 (Zucker fatty/spontaneously hypertensive) rat is a well-established model of metabolic syndrome, obesity, and type 2 diabetes that develops progressive diabetic nephropathy, making it a relevant model for studying this condition.
Study Design and Key Findings
A preclinical study was conducted to assess the effects of this compound in ZSF-1 rats with established diabetic nephropathy. The key findings from this study are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| EC50 (AMPK α1β1γ1 activation) | 12 nM | [1] |
Table 2: Preclinical Efficacy of this compound in ZSF-1 Rats with Diabetic Nephropathy
| Treatment Group | Dose | Duration | Key Findings | Reference |
| This compound | 30 and 100 mg/kg, p.o., once daily | 68 days | Improved renal function | [1] |
| Increased ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in renal tissue | [1] |
p.o. = per os (by mouth)
These results demonstrate that oral administration of this compound leads to the activation of its target, AMPK, in the kidneys of a relevant disease model, which is associated with an improvement in renal function.
Experimental Protocols
The following provides a general outline of the methodologies that would be employed in preclinical studies evaluating a compound like this compound for diabetic nephropathy.
In Vitro AMPK Activation Assay
-
Objective: To determine the potency of this compound in activating the AMPK α1β1γ1 isoform.
-
Methodology:
-
Recombinant human AMPK α1β1γ1 enzyme is incubated with varying concentrations of this compound in the presence of ATP and a fluorescently labeled peptide substrate.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated peptide substrate is quantified using a suitable detection method (e.g., fluorescence polarization).
-
The concentration of this compound that produces 50% of the maximal enzyme activation (EC50) is calculated from the dose-response curve.
-
In Vivo Study in ZSF-1 Rats
-
Objective: To evaluate the in vivo efficacy of this compound in a rat model of diabetic nephropathy.
-
Methodology:
-
Animal Model: Male ZSF-1 rats are used as the model for diabetic nephropathy. Age-matched, lean control rats are also included.
-
Treatment: Once diabetic nephropathy is established (e.g., confirmed by the presence of significant albuminuria), rats are randomly assigned to receive either vehicle control or this compound at different dose levels (e.g., 30 and 100 mg/kg) via oral gavage, once daily for a specified duration (e.g., 68 days).
-
Assessment of Renal Function:
-
Urine Albumin to Creatinine (B1669602) Ratio (UACR): Urine samples are collected at regular intervals to measure albumin and creatinine concentrations. UACR is a key indicator of kidney damage.
-
Glomerular Filtration Rate (GFR): GFR can be measured using techniques such as the clearance of inulin (B196767) or iohexol.
-
-
Histopathological Analysis: At the end of the study, kidneys are harvested, fixed, and sectioned. Staining techniques such as Periodic acid-Schiff (PAS) and Masson's trichrome are used to assess glomerular and tubulointerstitial changes, including glomerulosclerosis and fibrosis.
-
Target Engagement (Pharmacodynamics):
-
Western Blot Analysis: Kidney tissue lysates are prepared to measure the levels of total AMPK and phosphorylated AMPK (pAMPK) to confirm target engagement. The ratio of pAMPK to total AMPK is calculated.
-
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound and the general workflow of a preclinical efficacy study.
Discussion and Future Directions
The preclinical data available for this compound are promising, demonstrating its ability to activate AMPK in the kidney and improve renal function in a relevant animal model of diabetic nephropathy. The mechanism of action, centered on the activation of a key metabolic regulator, provides a strong rationale for its therapeutic potential.
However, further research is necessary to fully elucidate the clinical utility of this compound. Key future directions include:
-
Clinical Trials: Rigorous, well-controlled clinical trials in patients with diabetic nephropathy are essential to establish the safety, tolerability, and efficacy of this compound in humans. Such trials should assess key renal endpoints, including changes in UACR and eGFR.
-
Biomarker Development: Identification of predictive biomarkers of response to this compound could help in patient selection and treatment optimization.
-
Combination Therapies: Investigating the potential of this compound in combination with existing standard-of-care treatments for diabetic nephropathy, such as ACE inhibitors or ARBs, could reveal synergistic effects.
Conclusion
This compound, a potent and orally active allosteric AMPK activator, represents a promising therapeutic candidate for the treatment of diabetic nephropathy. Preclinical studies have demonstrated its ability to engage its target in the kidney and ameliorate renal dysfunction in a disease-relevant animal model. The central role of AMPK in cellular metabolism and the compelling preclinical evidence warrant further investigation of this compound in clinical settings to determine its potential as a novel therapy for this debilitating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine monophosphate–activated protein kinase in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Role for AMPK in Metabolic Disease-Induced Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of PF-06685249: An Allosteric AMPK Activator
Introduction: PF-06685249, also known as PF-249, is a potent, orally active small molecule that functions as a direct, allosteric activator of 5'-adenosine monophosphate-activated protein kinase (AMPK).[1][2] As a key cellular energy sensor, AMPK plays a crucial role in regulating metabolic pathways, making it a significant therapeutic target for metabolic disorders.[3][4] this compound has demonstrated selectivity for AMPK heterotrimers containing the β1 subunit and has been investigated for its potential in treating diabetic nephropathy.[2][5] This technical guide provides a comprehensive overview of the available preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties.
Mechanism of Action
This compound functions as an allosteric activator of AMPK, meaning it binds to a site on the enzyme distinct from the active site to induce a conformational change that increases its activity.[2] This activation occurs without altering the cellular AMP/ATP ratio.[2] The compound shows potent activation of AMPK α1β1γ1 and α2β1γ1 complexes, with minimal activity observed at isoforms containing the β2 subunit.[5][6]
Upon activation by this compound, AMPK phosphorylates downstream target proteins, initiating a cascade of events aimed at restoring cellular energy homeostasis. This includes the inhibition of anabolic pathways, such as lipid and cholesterol synthesis, and the activation of catabolic pathways.[3]
Caption: Signaling pathway of this compound-mediated AMPK activation and downstream metabolic effects.
In Vitro Preclinical Data
The potency and binding affinity of this compound for the human AMPK α1β1γ1 isoform have been quantified through various in vitro assays.
| Parameter | Value | Assay Type | Target |
| EC50 | 12 nM | FRET Assay | Recombinant human AMPK α1β1γ1 |
| Kd | 14 nM | Surface Plasmon Resonance (SPR) | Recombinant human AMPK α1β1γ1 |
Data sourced from references:[1][5][6][7]
Experimental Protocols
AMPK Activation Assay (FRET): The activating activity of this compound on human α1β1γ1-AMPK was determined using a Förster Resonance Energy Transfer (FRET) assay. This assay typically involves a fluorescently labeled peptide substrate and a specific antibody. Phosphorylation of the substrate by activated AMPK leads to a change in the FRET signal, allowing for the quantification of enzyme activity. The concentration of this compound that produces 50% of the maximal response is determined as the EC50 value.
Binding Affinity Assay (SPR): The binding affinity of this compound to the AMPK α1β1γ1 complex was measured using Surface Plasmon Resonance (SPR) experiments.[1][8] In this method, the AMPK protein is immobilized on a sensor chip. A solution containing this compound is then passed over the chip surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected by the SPR instrument. The rates of association and dissociation are measured to calculate the equilibrium dissociation constant (Kd), which indicates the binding affinity.
In Vivo Preclinical Data
The efficacy of this compound was evaluated in the ZSF-1 rat, an obese/diabetic model of diabetic nephropathy.
| Animal Model | Dosage | Administration | Duration | Key Findings |
| ZSF-1 Rats | 30-100 mg/kg | Oral (po), once daily | 3 or 68 days | - Increased ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in kidney tissue. - Improved renal function after 68 days of administration. - Lowered plasma triglyceride levels. |
Data sourced from references:[1][2][9]
Experimental Protocols
ZSF-1 Rat Model of Diabetic Nephropathy:
-
Animal Model: The ZSF-1 rat is a well-established model that develops obesity, insulin (B600854) resistance, and progressive diabetic nephropathy, mimicking key aspects of the human disease.
-
Dosing and Administration: this compound was administered orally (per os) at doses of 30 and 100 mg/kg, once daily, for either a short-term (3 days) or long-term (68 days) period.[1][9]
-
Target Engagement Analysis: To confirm the compound was hitting its target in vivo, kidney tissue was collected from the rats. The ratio of phosphorylated (active) AMPK to total AMPK was measured, likely via Western blot or a similar immunoassay, to assess the degree of target engagement.[1][9]
-
Efficacy Endpoints: The primary efficacy endpoint was the improvement of renal function. This was likely assessed by measuring markers such as proteinuria (excess protein in the urine) and other indicators of kidney health. Additionally, metabolic parameters like plasma triglyceride levels were monitored.[2]
Caption: Experimental workflow for the in vivo evaluation of this compound in the ZSF-1 rat model.
Pharmacokinetics and Metabolism
Preclinical studies revealed that this compound possesses a desirable pharmacokinetic (PK) profile. It exhibits good oral absorption, low plasma clearance, and negligible renal clearance in rodents.[2][8][10] The optimization of this series of indole (B1671886) acid activators focused on reducing glucuronidation and minimizing renal excretion.[8][10]
A key finding was the correlation between in vivo renal clearance in rats and in vitro uptake by human and rat renal organic anion transporters (OATs), specifically OAT3.[8][10] Structural modifications, such as the introduction of a substituted 5-(3-pyridyl) group, were critical to mitigate this active renal clearance mediated by the OAT3 transporter, leading to the development of this compound with improved metabolic stability.[8][10]
Caption: Logic diagram illustrating the structural optimization of this compound to improve its pharmacokinetic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound |CAS:1467059-70-6 Probechem Biochemicals [probechem.com]
- 6. ureiko-chem.com [ureiko-chem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-06685249 (CAS Number: 1467059-70-6): A Selective AMPK Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06685249 is a potent, orally active, and selective allosteric activator of the β1 subunit-containing isoforms of 5'-AMP-activated protein kinase (AMPK). As a key regulator of cellular energy homeostasis, AMPK is a prime therapeutic target for metabolic diseases. This compound has demonstrated significant promise in preclinical models of diabetic nephropathy, where it has been shown to improve renal function. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to support further research and development efforts.
Introduction
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] Activation of AMPK occurs in response to an increase in the cellular AMP:ATP ratio, signaling a state of low energy.[1] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic, ATP-consuming processes.[2][3]
Given its central role in metabolism, pharmacological activation of AMPK has emerged as a promising therapeutic strategy for a range of metabolic disorders, including type 2 diabetes and its complications. This compound (also known as PF-249) is a small molecule that has been identified as a direct, allosteric activator of AMPK, with selectivity for isoforms containing the β1 subunit.[3][4] This selectivity is significant as AMPKβ1 is the predominant isoform expressed in the kidneys.[3][5][6] Preclinical studies have shown that this compound can ameliorate renal dysfunction in a rat model of diabetic nephropathy, highlighting its therapeutic potential.[3][4][7]
This document serves as a technical resource for researchers, providing detailed information on the biochemical properties, pharmacological effects, and experimental methodologies related to this compound.
Physicochemical Properties and In Vitro Activity
This compound is an indole-3-carboxylic acid derivative with the following chemical properties:
| Property | Value | Reference |
| CAS Number | 1467059-70-6 | [4][8][9] |
| Molecular Formula | C₁₇H₁₆ClN₃O₃ | [4] |
| Molecular Weight | 345.8 g/mol | [4] |
| Formal Name | 6-chloro-5-[6-(dimethylamino)-2-methoxy-3-pyridinyl]-1H-indole-3-carboxylic acid | [4] |
The in vitro activity of this compound has been characterized through various biochemical assays, demonstrating its potent and selective activation of AMPK.
| Parameter | Value | Assay | Reference |
| EC₅₀ (AMPK α1β1γ1) | 12 nM | Recombinant enzyme activity assay | [7][8] |
| EC₅₀ (human AMPK α1β1γ1) | 8 nM | Allosteric activation assay | [4] |
| EC₅₀ (human AMPK α2β1γ1) | 6 nM | Allosteric activation assay | [4] |
| Kd (AMPK α1β1γ1) | 14 nM | Surface Plasmon Resonance (SPR) | [7][8][10] |
| Selectivity | Selective for β1-containing isoforms over β2-containing isoforms | Cellular and biochemical assays | [4][10] |
Mechanism of Action and Signaling Pathway
This compound functions as a direct, allosteric activator of AMPK. It binds to a site on the AMPK complex, inducing a conformational change that leads to its activation. This activation is independent of changes in the cellular AMP:ATP ratio. The selectivity of this compound for β1-containing AMPK isoforms allows for targeted engagement of AMPK in tissues where this isoform is predominantly expressed, such as the kidneys.[3][5][6]
Upon activation by this compound, AMPK phosphorylates a multitude of downstream targets, leading to the regulation of various cellular processes aimed at restoring energy homeostasis. In the context of diabetic nephropathy, AMPK activation has been shown to modulate pathways involved in cellular hypertrophy, fibrosis, and oxidative stress.[3][6]
In Vivo Pharmacology in a Model of Diabetic Nephropathy
The efficacy of this compound has been evaluated in the ZSF-1 rat, a well-established model of diabetic nephropathy.[4][7] Chronic oral administration of this compound to ZSF-1 rats resulted in a significant improvement in renal function, as evidenced by a reduction in proteinuria.[4][7]
Summary of In Vivo Efficacy Data in ZSF-1 Rats:
| Parameter | Dosing Regimen | Result | Reference |
| Proteinuria | 30-100 mg/kg, p.o., once daily for 68 days | Dose-dependent reduction in proteinuria | [4][7] |
| Renal AMPK Activation | 30-100 mg/kg, p.o., once daily for 3 or 68 days | Increased ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in renal tissue | [7] |
| Blood Glucose | Chronic administration | No significant impact on blood glucose levels | [3][6] |
Pharmacokinetics
Pharmacokinetic data for a closely related indole-3-carboxylic acid AMPK activator, PF-06409577, provides insights into the likely profile of this compound.
Pharmacokinetic Parameters of PF-06409577 in Preclinical Species:
| Parameter | Rat | Dog | Monkey |
| IV Clearance (CLp, mL/min/kg) | 22.6 | 12.9 | 8.57 |
| IV Volume of Distribution (Vdss, L/kg) | 3.15 | 0.846 | 1.10 |
| Oral Bioavailability (F, %) | 15 (at 3 mg/kg) | 100 | 59 |
| Time to Max Concentration (Tmax, h) | 0.25 | 1.20 | 0.50 |
| Renal Excretion of Unchanged Drug (% of IV dose) | 15.9 | 11.8 | 20.6 |
| Data for PF-06409577, a structurally related compound.[11] |
Metabolism studies on related compounds indicate that the primary route of clearance is through the formation of an acyl glucuronide conjugate, with no significant involvement of cytochrome P450 (CYP) mediated oxidation.[11]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies used in the characterization of this compound.
In Vitro AMPK Activation Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of AMPK activators using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human AMPK α1β1γ1
-
AMPK Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
SAMS peptide substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Buffer.
-
In a multi-well plate, combine the recombinant AMPK enzyme, SAMS peptide substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate EC₅₀ values by fitting the dose-response data to a suitable model.
In Vivo Efficacy Study in ZSF-1 Rats
This protocol provides a general framework for assessing the in vivo efficacy of this compound in the ZSF-1 rat model of diabetic nephropathy.
Animals:
-
Male obese ZSF-1 rats and lean control littermates.
-
Animals are typically group-housed with ad libitum access to food and water.
Procedure:
-
Acclimate the animals to the housing conditions for at least one week before the start of the study.
-
At a predetermined age (e.g., 8-10 weeks), randomize the obese ZSF-1 rats into vehicle and treatment groups.
-
Administer this compound (e.g., 30-100 mg/kg) or vehicle (e.g., 0.5% methylcellulose) orally, once daily, for the duration of the study (e.g., 68 days).
-
Monitor body weight and food intake regularly.
-
Collect urine samples at regular intervals (e.g., weekly or bi-weekly) for the measurement of urinary protein excretion (proteinuria).
-
At the end of the study, collect blood samples for the analysis of plasma biomarkers (e.g., glucose, triglycerides).
-
Euthanize the animals and harvest kidneys for histological analysis and measurement of AMPK activation (pAMPK/tAMPK ratio by Western blot or other methods).
Key Endpoints:
-
Urinary protein-to-creatinine ratio (UPCR) to assess proteinuria.
-
Histological evaluation of kidney sections for signs of glomerulosclerosis, tubular damage, and fibrosis.
-
Ratio of phosphorylated AMPK to total AMPK in kidney tissue lysates.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate for metabolic diseases, particularly diabetic nephropathy. Its potent and selective activation of AMPK β1-containing isoforms provides a targeted approach to modulating cellular energy metabolism. The data summarized in this technical guide, along with the provided experimental protocols, offer a solid foundation for further investigation into the mechanism of action and therapeutic applications of this promising compound. Future research should focus on elucidating the specific downstream signaling pathways modulated by this compound and on comprehensive pharmacokinetic and safety profiling in multiple species to support its potential clinical development.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Selective Activation of AMPK β 1-Containing Isoforms Improves Kidney Function in a Rat Model of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound |CAS:1467059-70-6 Probechem Biochemicals [probechem.com]
- 9. chemscene.com [chemscene.com]
- 10. ureiko-chem.com [ureiko-chem.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Experimental Use of PF-06685249
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06685249 is a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] It exhibits high potency for the recombinant AMPK α1β1γ1 isoform.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research, with a focus on its application in diabetic nephropathy models. The provided methodologies for in vitro and in vivo studies are intended to guide researchers in designing and executing experiments to investigate the mechanism of action and therapeutic potential of this compound.
Mechanism of Action
This compound functions as a direct, allosteric activator of AMPK.[1][2] AMPK is a heterotrimeric enzyme consisting of a catalytic α subunit and regulatory β and γ subunits. Under conditions of cellular energy stress (e.g., high AMP/ATP ratio), AMPK is activated and phosphorylates a multitude of downstream targets. This leads to the stimulation of catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and the inhibition of anabolic pathways that consume ATP (e.g., protein and lipid synthesis). The activation of AMPK by this compound mimics this natural energy-sensing mechanism.
Signaling Pathway
The activation of AMPK by this compound initiates a signaling cascade that impacts various cellular processes. A simplified representation of this pathway and its key downstream effectors is depicted below.
Caption: Simplified AMPK signaling pathway activated by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Species/System | Reference |
| EC50 (AMPK α1β1γ1 activation) | 12 nM | Recombinant Human | [1][2] |
| Kd (Binding to AMPK α1β1γ1) | 14 nM | Recombinant Human (SPR) | [1][3][4] |
| In Vivo Dosage (Diabetic Nephropathy Model) | 30 - 100 mg/kg | ZSF-1 Rats | [1][2] |
Experimental Protocols
In Vitro AMPK Activation Assay (Non-Radioactive)
This protocol describes a method to determine the in vitro potency of this compound in activating recombinant AMPK.
Objective: To measure the EC50 of this compound for the activation of AMPK.
Materials:
-
Recombinant human AMPK (α1β1γ1 isoform)
-
SAMS peptide (synthetic AMPK substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant AMPK enzyme and the SAMS peptide substrate to the kinase assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro AMPK activation assay.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general framework for determining the binding affinity (Kd) of this compound to AMPK.
Objective: To measure the Kd of this compound binding to AMPK.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human AMPK (α1β1γ1 isoform)
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS)
-
Ethanolamine
Procedure:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Immobilize the recombinant AMPK onto the sensor chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized AMPK surface and a reference surface (without AMPK).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface if necessary, using a suitable regeneration solution.
-
Analyze the sensorgram data using appropriate software to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (Kd = koff/kon).
In Vivo Efficacy Study in a ZSF-1 Rat Model of Diabetic Nephropathy
This protocol outlines a representative in vivo study to evaluate the efficacy of this compound in a preclinical model of diabetic nephropathy.
Objective: To assess the effect of this compound on renal function in ZSF-1 rats.
Animal Model:
-
Male obese ZSF-1 rats (a model of type 2 diabetes and diabetic nephropathy).[3][5][6][7]
-
Age-matched lean ZSF-1 rats as controls.
-
Animals should be acclimated for at least one week before the start of the experiment.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Equipment for measuring blood glucose, urinary protein, and creatinine (B1669602).
-
Histology supplies
Procedure:
-
At an appropriate age (e.g., 8-12 weeks), when the ZSF-1 rats have developed hyperglycemia and proteinuria, randomize them into treatment and vehicle control groups.
-
Administer this compound (e.g., 30 or 100 mg/kg) or vehicle orally once daily for a specified duration (e.g., 68 days).[1][2]
-
Monitor body weight and food intake regularly.
-
Periodically collect blood samples to measure blood glucose and other relevant biomarkers.
-
At defined intervals, place rats in metabolic cages for 24-hour urine collection to measure urinary protein and creatinine excretion.
-
At the end of the study, euthanize the animals and collect kidneys for histological analysis (e.g., H&E, PAS, and Masson's trichrome staining) to assess glomerulosclerosis and tubulointerstitial fibrosis.
-
Kidney tissue can also be used to measure the ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) by Western blotting to confirm target engagement.[1][2]
Caption: Workflow for the in vivo efficacy study in ZSF-1 rats.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats. | Semantic Scholar [semanticscholar.org]
- 4. This compound |CAS:1467059-70-6 Probechem Biochemicals [probechem.com]
- 5. Account Suspended [staffsites.sohag-univ.edu.eg]
- 6. Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-06685249 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06685249 is a potent and orally active allosteric activator of the α1β1γ1 isoform of AMP-activated protein kinase (AMPK).[1] AMPK is a central regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases.[2] Upon activation, AMPK initiates a cascade of events to restore energy balance by inhibiting anabolic pathways that consume ATP and activating catabolic pathways that generate ATP.[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| EC50 | 12 nM | Recombinant human AMPK α1β1γ1 | [1] |
| Kd | 14 nM | Surface Plasmon Resonance (SPR) with recombinant human AMPK α1β1γ1 |
Signaling Pathway
Activation of AMPK by this compound triggers a downstream signaling cascade that modulates various cellular processes to restore energy balance. Key downstream effects include the inhibition of ATP-consuming pathways such as protein and lipid synthesis, and the activation of ATP-producing pathways like fatty acid oxidation and glucose uptake.[2][3]
References
Application Notes and Protocols for PF-06685249 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06685249 is a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][2] As a key regulator of metabolic homeostasis, AMPK activation is a promising therapeutic strategy for metabolic diseases such as diabetic nephropathy. This compound activates the AMPK α1β1γ1 isoform with high potency.[1][2] These application notes provide a detailed protocol for a cell-based assay to characterize the activity of this compound by measuring the phosphorylation of AMPK.
Mechanism of Action
This compound is a direct, allosteric activator of AMPK. It binds to a site known as the allosteric drug and metabolite (ADaM) site, which is a cleft between the α and β subunits of the AMPK heterotrimer. This binding induces a conformational change that activates the kinase. A key feature of this mechanism is the protection of the phosphorylation of threonine 172 (Thr172) on the catalytic α subunit. This phosphorylation is essential for AMPK activity, and its protection from phosphatases leads to sustained activation.
Data Presentation
| Compound | Target | Assay Type | EC50 (nM) |
| This compound | Recombinant Human AMPK α1β1γ1 | Biochemical Assay | 12 |
Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound.
Caption: Signaling pathway of this compound-mediated AMPK activation.
Experimental Protocols
This section provides a detailed protocol for a cell-based assay to measure the activation of AMPK by this compound using Western blotting to detect the phosphorylation of the AMPKα subunit at Threonine 172.
Experimental Workflow
Caption: Workflow for the this compound cell-based Western blot assay.
Materials and Reagents
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, HepG2, C2C12, or a cell line relevant to the research area).
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
SDS-PAGE Gels.
-
PVDF Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172) antibody.
-
Rabbit anti-AMPKα antibody.
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL).
-
Imaging System: Chemiluminescence imager.
Procedure
1. Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free culture medium. A suggested concentration range is from 1 nM to 10 µM to generate a full dose-response curve. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the culture medium from the wells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plates for a predetermined time (e.g., 1-4 hours). The optimal incubation time may need to be determined empirically.
3. Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice.
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to new, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the normalized lysates to a final concentration of 1x.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
After transfer, briefly wash the membrane with deionized water and then with TBST.
6. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for total AMPK levels, the membrane can be stripped and re-probed with the primary antibody against total AMPKα, following the same immunoblotting procedure.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phospho-AMPK to total AMPK for each treatment condition.
-
Plot the fold-change in the pAMPK/tAMPK ratio relative to the vehicle control against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.
Alternative Assay: In-Cell ELISA
For a higher-throughput option, an In-Cell ELISA can be performed in a 96-well plate format. This method measures the levels of phosphorylated and total AMPK directly in fixed and permeabilized cells, eliminating the need for cell lysis and Western blotting. Commercially available kits for AMPK phosphorylation can be adapted for this purpose. The general principle involves seeding and treating cells in a 96-well plate, followed by fixation, permeabilization, and incubation with primary and secondary antibodies conjugated to a detectable enzyme (e.g., HRP) or fluorophore. The signal is then read on a plate reader. This method allows for more rapid screening of compounds and determination of dose-response relationships.
References
Application Notes and Protocols for PF-06685249 in the ZSF-1 Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of PF-06685249, a potent and orally active allosteric AMP-activated protein kinase (AMPK) activator, in the ZSF-1 (Zucker Fatty/Spontaneously Hypertensive Heart Failure F1 Hybrid) rat model.[1] The obese ZSF-1 rat is a well-established preclinical model that recapitulates key features of human cardiorenal syndrome, specifically diabetic nephropathy and heart failure with preserved ejection fraction (HFpEF).[2][3][4][5][6] These animals develop metabolic syndrome, hyperglycemia, hypertension, progressive kidney fibrosis, and cardiac diastolic dysfunction, making them highly suitable for evaluating novel therapeutics targeting these conditions.[2][4][5][7][8]
This compound activates the α1β1γ1 isoform of AMPK with an EC50 of 12 nM.[1] AMPK is a critical cellular energy sensor that, when activated, switches on ATP-producing pathways while switching off ATP-consuming processes, thereby helping to restore cellular energy homeostasis.[9] In the context of the ZSF-1 model, activation of AMPK by this compound has been shown to improve renal function.[1][10] This document outlines the mechanism of action, experimental protocols, and expected outcomes for studies utilizing this compound in ZSF-1 rats.
Mechanism of Action: AMPK Activation
This compound is an allosteric activator of AMPK.[1] Its mechanism involves binding to the AMPK heterotrimer, mimicking the effects of the natural activator AMP. This activation has two key consequences:
-
Allosteric Activation: It induces a conformational change in the AMPK complex, leading to its activation.[9][11]
-
Protection from Dephosphorylation: It protects the catalytic α subunit at threonine 172 (Thr172) from being dephosphorylated by protein phosphatases, thus maintaining AMPK in its active state.[9][11]
The downstream effects of AMPK activation are manifold, including the inhibition of anabolic pathways like lipid synthesis and the promotion of catabolic pathways, which are beneficial in the context of metabolic and cardiorenal diseases.[9]
Figure 1: Simplified signaling pathway of this compound via AMPK activation.
Experimental Design and Protocols
A typical study to evaluate the efficacy of this compound in the ZSF-1 model involves treating obese ZSF-1 rats over a chronic period, starting before or during the development of significant pathology. Lean ZSF-1 or Wistar-Kyoto (WKY) rats can be used as healthy controls.[12][13]
Figure 2: General experimental workflow for a preclinical efficacy study.
Protocol 1: Animal Handling and Dosing
-
Model: Male obese ZSF-1 rats (Strain Code: 378) and age-matched lean ZSF-1 controls (Strain Code: 379). Animals are typically sourced from Charles River Laboratories.[6]
-
Age: Treatment is often initiated between 8 to 16 weeks of age, as early signs of renal and cardiac dysfunction are developing.[4][6]
-
Housing: House animals in a controlled environment with a 12-hour light-dark cycle, maintaining standard temperature and humidity.[12] Provide ad libitum access to standard chow and water.
-
Dosing Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administration: Administer this compound via oral gavage (po) once daily.[1][10]
-
Dosage: Effective doses have been reported in the range of 30-100 mg/kg.[1][10] A dose-ranging study may be necessary to determine the optimal dose for specific endpoints.
-
Duration: Chronic treatment for 8 to 12 weeks or longer is recommended to observe significant effects on cardiac and renal remodeling. A 68-day (approx. 10 weeks) study has shown improved renal function.[1][10]
Protocol 2: In-Vivo Cardiac Function Assessment (Echocardiography)
-
Frequency: Perform echocardiography at baseline and at the study endpoint. Interim measurements can also be included.[14]
-
Anesthesia: Anesthetize rats with isoflurane (B1672236) (1.5–2% for maintenance) to minimize cardiodepressive effects.[5]
-
Procedure: Use a high-frequency ultrasound system (e.g., Vevo 3100) with a suitable transducer (e.g., 21 MHz).[5]
-
Measurements (M-Mode and B-Mode):
-
Measurements (Pulsed-Wave Doppler):
Protocol 3: Renal Function and Biomarker Analysis
-
Sample Collection: Collect urine over 24 hours using metabolic cages at baseline and endpoint. Collect terminal blood via cardiac puncture into EDTA or serum separator tubes.
-
Urine Analysis:
-
Proteinuria: Measure total urinary protein excretion (UPER) or albumin-to-creatinine ratio (ACR) as a marker of glomerular injury.[15]
-
Fibrosis Biomarker: Urinary levels of Collagen type III breakdown product (uC3M) can be measured as a non-invasive marker of renal fibrosis.[2][16]
-
Tubular Injury: Kidney Injury Molecule-1 (KIM-1) is an established biomarker for tubular damage.[7]
-
-
Serum/Plasma Analysis:
-
Renal Function: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
-
Cardiac Stress: Measure plasma N-terminal pro-brain natriuretic peptide (NT-proBNP) as a marker of ventricular wall stress.[17][18]
-
Metabolic Panel: Assess blood glucose, HbA1c, and lipid profiles (triglycerides, cholesterol).[6][15]
-
Protocol 4: Endpoint Histopathological Analysis
-
Tissue Collection: At the study endpoint, perfuse animals with saline followed by 10% neutral buffered formalin. Harvest hearts and kidneys.
-
Tissue Processing: Weigh the organs. Process tissues for paraffin (B1166041) embedding and sectioning.
-
Staining (Kidney):
-
General Morphology: Hematoxylin and Eosin (H&E).
-
Glomerular Changes: Periodic Acid-Schiff (PAS) to assess mesangial matrix expansion.[2][16]
-
Fibrosis: Masson's Trichrome or Picrosirius Red to quantify collagen deposition and tubulointerstitial fibrosis.[2][7][16]
-
Immunohistochemistry: Stain for Collagen IV to assess its deposition in the glomerular basement membrane and mesangium.[2][7]
-
-
Staining (Heart):
-
Fibrosis: Masson's Trichrome or Picrosirius Red to quantify interstitial and perivascular fibrosis.
-
Hypertrophy: Wheat Germ Agglutinin (WGA) staining to measure cardiomyocyte cross-sectional area.
-
Data Presentation and Expected Outcomes
Quantitative data should be summarized to compare the vehicle-treated obese ZSF-1 group, the this compound-treated group, and the lean control group.
Figure 3: Logical relationship between ZSF-1 pathology and this compound intervention.
Table 1: Example Phenotypic Data Summary
| Parameter | Lean Control (Expected) | ZSF-1 Obese + Vehicle (Expected) | ZSF-1 Obese + this compound (Hypothesized) |
| General | |||
| Body Weight (g) | ~400 | >600 | Moderately Reduced |
| Blood Glucose (mg/dL) | ~120 | >300 | Reduced |
| Cardiac Function (Echo) | |||
| Ejection Fraction (%) | ~75% | ~70% (Preserved) | ~70% (Preserved) |
| E/e' Ratio | ~12 | >20 | Reduced |
| LV Mass (g) | ~1.0 | >1.5 | Reduced |
| Renal Function & Injury | |||
| Proteinuria (mg/day) | <30 | >200 | Significantly Reduced |
| Serum Creatinine (mg/dL) | ~0.4 | >0.6 | Reduced |
| Histology (% Fibrosis) | |||
| Renal Fibrosis (%) | <2% | >10% | Significantly Reduced |
| Cardiac Fibrosis (%) | <1% | >5% | Reduced |
Note: The values presented are representative estimates based on literature for the ZSF-1 model and are intended for illustrative purposes. Actual results will vary.[2][5][14][15]
Conclusion
The ZSF-1 rat model provides a robust platform for investigating the therapeutic potential of this compound for diabetic nephropathy and HFpEF. The protocols outlined here offer a framework for conducting comprehensive preclinical studies to evaluate the compound's effects on key cardiorenal and metabolic parameters. Successful outcomes would be characterized by the attenuation of cardiac diastolic dysfunction and a reduction in renal fibrosis and proteinuria, driven by the activation of the AMPK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High resolution molecular and histological analysis of renal disease progression in ZSF1 fa/faCP rats, a model of type 2 diabetic nephropathy | PLOS One [journals.plos.org]
- 3. High resolution molecular and histological analysis of renal disease progression in ZSF1 fa/faCP rats, a model of type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZSF1 rat as animal model for HFpEF: Development of reduced diastolic function and skeletal muscle dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MULTI-TARGET MOLECULE TO TREAT DIABETIC NEPHROPATHY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Targeting MuRF1 by small molecules in a HFpEF rat model improves myocardial diastolic function and skeletal muscle contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zsf1-obese – CL Laboratory LLC [cardio-lab.com]
- 15. researchgate.net [researchgate.net]
- 16. High resolution molecular and histological analysis of renal disease progression in ZSF1 fa/faCP rats, a model of type 2 diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 18F-FDG PET/MRI Imaging in a Preclinical Rat Model of Cardiorenal Syndrome—An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of an Animal Model to Study Risk Factors and New Therapies for the Cardiorenal Syndrome, a Major Health Issue in Our Aging Population - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of PF-06685249
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06685249 is a potent and selective allosteric activator of the α1β1γ1 isoform of 5' AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[2][3] As an allosteric activator, this compound binds to a site on the AMPK complex distinct from the substrate-binding site, inducing a conformational change that leads to its activation.[1][4] This activation helps restore cellular energy homeostasis by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[5][6]
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure the binding kinetics and affinity of molecular interactions.[7][8] It is a powerful tool in drug discovery for characterizing the interaction between small molecules, such as this compound, and their protein targets.[9][10] This document provides detailed application notes and a comprehensive protocol for conducting an SPR assay to characterize the binding of this compound to human AMPK α1β1γ1.
Principle of the Assay
The SPR assay monitors the binding of this compound (the analyte) to the AMPK α1β1γ1 protein (the ligand), which is immobilized on a sensor chip surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU). By analyzing the SPR sensorgram (a plot of RU versus time), one can determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[7][8]
Quantitative Data Summary
The binding affinity of this compound for the human AMPK α1β1γ1 isoform has been previously determined by SPR. The key quantitative data from these experiments are summarized in the table below.
| Analyte | Ligand | KD (nM) | Reference |
| This compound | Human AMPK α1β1γ1 | 14 | [1][11][12] |
Signaling Pathway
This compound acts as an allosteric activator of AMPK. The simplified signaling pathway is depicted below. Upon activation by stimuli that increase the cellular AMP/ATP ratio (e.g., exercise, metabolic stress) or by direct activators like this compound, AMPK phosphorylates a multitude of downstream targets. This leads to the stimulation of catabolic, ATP-producing pathways (e.g., fatty acid oxidation, glycolysis) and the inhibition of anabolic, ATP-consuming pathways (e.g., protein synthesis, lipid synthesis).
Caption: AMPK Signaling Pathway Activation by this compound.
Experimental Protocols
This section provides a detailed protocol for determining the binding kinetics of this compound to human AMPK α1β1γ1 using a Biacore™ instrument.
Materials and Reagents
-
Ligand: Recombinant Human AMPK α1β1γ1 protein (prepared in-house or commercially sourced)
-
Analyte: this compound (synthesized or commercially sourced)
-
SPR Instrument: Biacore™ T200 or similar
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran)
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl pH 8.5
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Analyte Dilution Solvent: Running buffer with a final concentration of 1% DMSO (ensure the DMSO concentration is consistent across all analyte dilutions and the running buffer for blank runs)
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (or other suitable solution determined by regeneration scouting)
Experimental Workflow
The general workflow for the SPR experiment is outlined below.
Caption: General SPR Experimental Workflow.
Detailed Methodologies
1. Ligand Immobilization (Amine Coupling)
This procedure describes the covalent immobilization of the AMPK protein to the carboxymethylated dextran (B179266) surface of a CM5 sensor chip.
-
System Priming: Prime the SPR instrument with running buffer (HBS-EP+) until a stable baseline is achieved.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cell(s) for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups.
-
Ligand Injection: Inject the AMPK α1β1γ1 protein, diluted to 20 µg/mL in immobilization buffer (10 mM Sodium Acetate, pH 5.0), over the activated surface. The target immobilization level should be approximately 5000-8000 RU. The injection time will vary depending on the desired immobilization level.
-
Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes at 10 µL/min to block any remaining reactive groups on the sensor surface.
-
Reference Surface Preparation: The reference flow cell should be prepared similarly but without the injection of the AMPK protein. This allows for the subtraction of bulk refractive index changes and non-specific binding.
2. Kinetic Analysis
This part of the protocol details the injection of the small molecule analyte (this compound) to measure binding kinetics.
-
Analyte Preparation: Prepare a serial dilution of this compound in the running buffer containing 1% DMSO. A recommended concentration range, bracketing the known KD, would be 0.1 nM to 100 nM (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0 nM). Include several buffer-only (0 nM analyte) injections for double referencing.
-
Injection and Dissociation:
-
Inject each concentration of this compound over the ligand and reference surfaces at a flow rate of 30 µL/min.
-
Allow for an association time of 120 seconds.
-
Allow for a dissociation time of 300 seconds.
-
The injections should be performed in order of increasing concentration.
-
-
Surface Regeneration: After each analyte injection cycle, regenerate the sensor surface to remove any bound analyte. Inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds at a flow rate of 30 µL/min. The optimal regeneration solution should be determined through scouting experiments to ensure it removes all bound analyte without denaturing the immobilized ligand.
-
Data Collection: Collect data throughout the association and dissociation phases for each analyte concentration.
3. Data Analysis
-
Data Processing: Process the raw sensorgram data by subtracting the reference flow cell data from the active flow cell data, followed by subtracting the buffer-only injection data (double referencing).
-
Kinetic Model Fitting: Fit the processed data to a 1:1 Langmuir binding model using the Biacore™ evaluation software. This model assumes a simple reversible bimolecular interaction.
-
Determination of Kinetic Constants: The fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Conclusion
The described SPR assay provides a robust and reliable method for characterizing the binding of the small molecule activator this compound to its target, AMPK α1β1γ1. The detailed protocol and data analysis workflow will enable researchers to accurately determine the kinetic parameters of this interaction, which is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting AMPK. The provided data and diagrams serve as a valuable resource for scientists working in the field of drug discovery and metabolic research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 [frontiersin.org]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Amine-coupling [sprpages.nl]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for a FRET-Based Kinase Assay to Characterize the AMPK Activator PF-06685249
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity. PF-06685249 is a potent, orally active, allosteric activator of the AMPK α1β1γ1 isoform.[1] A robust and reliable method for quantifying the activity of AMPK in the presence of activators like this compound is essential for drug discovery and development. This document provides detailed application notes and protocols for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based kinase assay to characterize the activation of AMPK by this compound. The TR-FRET format offers a sensitive and high-throughput compatible method with reduced interference from compound autofluorescence.[2]
Principle of the Assay
This assay utilizes the LanthaScreen® TR-FRET technology to measure the phosphorylation of a substrate peptide by AMPK. The assay principle is based on the FRET between a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate peptide (acceptor). When the kinase phosphorylates the substrate, the terbium-labeled antibody binds to the phosphorylated peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein (B123965) acceptor, leading to a FRET signal that is proportional to the extent of substrate phosphorylation.[2] An increase in the FRET signal indicates activation of the AMPK enzyme.
Data Presentation
Quantitative data for the FRET-based AMPK activator assay are summarized in the table below. This includes the known EC50 value for this compound and typical assay performance metrics.
| Parameter | Value | Reference |
| Test Compound | This compound | N/A |
| Target Kinase | Human Recombinant AMPK α1β1γ1 | [1] |
| EC50 of this compound | 12 nM | [1] |
| Assay Format | TR-FRET | [3] |
| Substrate | Fluorescein-CREBtide | [3] |
| Antibody | Terbium-labeled anti-phospho-CREB (Ser133) | [4][5][6] |
| Z' Factor | > 0.5 | [7] |
Experimental Protocols
Materials and Reagents
-
Kinase: Human Recombinant AMPK α1β1γ1 (e.g., Thermo Fisher Scientific)
-
Substrate: Fluorescein-CREBtide peptide (e.g., Thermo Fisher Scientific)
-
Antibody: LanthaScreen® Tb-CREB [pSer133] Antibody (Thermo Fisher Scientific, Cat. No. PV3542)[4][5][6]
-
Compound: this compound
-
ATP: Adenosine 5'-triphosphate
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: 20 mM EDTA in Kinase Buffer
-
Assay Plates: Low-volume, 384-well, black, non-binding microplates
-
Plate Reader: TR-FRET compatible plate reader with excitation at 340 nm and emission detection at 495 nm and 520 nm.
Assay Protocol for this compound EC50 Determination
This protocol is designed to determine the concentration-dependent activation of AMPK by this compound.
-
Compound Preparation:
-
Prepare a 10-point, 2-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 100 µM).
-
Create an intermediate dilution of the compound series in Kinase Buffer.
-
-
Kinase Reaction:
-
Prepare a master mix of Kinase Buffer containing the Human Recombinant AMPK α1β1γ1 enzyme and Fluorescein-CREBtide substrate.
-
Add 5 µL of the kinase/substrate master mix to each well of the 384-well plate.
-
Add 2.5 µL of the serially diluted this compound or DMSO vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. A sub-saturating concentration of ATP is recommended to allow for the detection of activation.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a stop/detection solution containing EDTA and the Terbium-labeled anti-phospho-CREB antibody in Kinase Buffer.
-
Add 10 µL of the stop/detection solution to each well to terminate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 495 nm (Terbium) and 520 nm (Fluorescein).
-
Calculate the TR-FRET ratio by dividing the emission signal at 520 nm by the emission signal at 495 nm.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
AMPK Signaling Pathway
Caption: AMPK signaling pathway showing upstream activators and downstream targets.
Experimental Workflow for FRET-Based AMPK Assay
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LanthaScreen™ Tb-CREB [pSER133] Antibody 25 μg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 5. LanthaScreen™ Tb-CREB [pSER133] Antibody 25 μg | Contact Us | Thermo Scientific™ [thermofisher.com]
- 6. LanthaScreen™ Tb-CREB [pSER133] Antibody 25 μg | Contact Us | Thermo Scientific™ [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of pAMPK Following PF-06685249 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic homeostasis. Its activation via phosphorylation at Threonine 172 (Thr172) of the α-subunit is a key event in response to cellular stress and various pharmacological stimuli. PF-06685249 is a potent, orally active, allosteric activator of AMPK with an EC50 of 12 nM for the recombinant α1β1γ1 complex.[1] This document provides a detailed protocol for the detection of phosphorylated AMPK (pAMPK) by Western blot in cell lysates following treatment with this compound.
Signaling Pathway Overview
This compound acts as a direct, allosteric activator of AMPK. This means it binds to the AMPK complex and induces a conformational change that promotes its phosphorylation and activation, independent of changes in the cellular AMP/ATP ratio. Once activated, pAMPK initiates a signaling cascade that shifts the cell from anabolic (energy-consuming) to catabolic (energy-producing) processes. This involves the phosphorylation of numerous downstream targets, including Acetyl-CoA Carboxylase (ACC), leading to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.
Experimental Protocols
This section provides a detailed methodology for the treatment of cultured cells with this compound and subsequent analysis of pAMPK levels by Western blot.
Experimental Workflow
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used. Based on studies with similar direct AMPK activators, osteosarcoma cell lines (e.g., U2OS, SaOs-2, MG-63) or liver cancer cell lines (e.g., HepG2) are suitable choices.
-
Culture Conditions: Culture cells to approximately 70-80% confluency in the appropriate growth medium.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations.
-
Treatment Conditions:
-
Concentration Range: Based on the EC50 of 12 nM and studies with analogous compounds, a starting concentration range of 0.1 µM to 5 µM is recommended. A dose-response experiment should be performed to determine the optimal concentration for your cell line.
-
Incubation Time: A time course experiment is recommended to determine the peak of pAMPK expression. A starting point of 1 to 4 hours is suggested.
-
Controls: Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. A positive control, such as AICAR (0.5-2 mM for 30-60 minutes) or metformin (B114582) (1-10 mM for 1-4 hours), can also be included.
-
Protein Lysate Preparation
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer to the cells. A RIPA buffer supplemented with protease and phosphatase inhibitors is recommended to preserve phosphorylation states.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors (add fresh): 1 mM PMSF, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).
-
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is often recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-phospho-AMPKα (Thr172): Typically diluted at 1:1000.
-
Anti-total-AMPKα: Typically diluted at 1:1000.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the pAMPK signal, the membrane can be stripped and re-probed with an antibody for total AMPK or a loading control (e.g., β-actin or GAPDH).
Data Presentation
Quantitative data should be presented in a clear, tabular format. Densitometry should be performed on the Western blot bands to quantify the protein levels. The ratio of pAMPK to total AMPK should be calculated to determine the extent of AMPK activation.
Table 1: Densitometric Analysis of pAMPK and tAMPK Levels
| Treatment Group | Concentration (µM) | pAMPK (Arbitrary Units) | tAMPK (Arbitrary Units) | pAMPK/tAMPK Ratio | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 1.0 | |||
| This compound | 0.1 | ||||
| This compound | 1.0 | ||||
| This compound | 5.0 | ||||
| Positive Control | - |
Table 2: Recommended Antibody Dilutions and Buffers
| Reagent | Supplier | Catalog # | Recommended Dilution | Buffer |
| Anti-phospho-AMPKα (Thr172) | (Example) | (Example) | 1:1000 | 5% BSA in TBST |
| Anti-total-AMPKα | (Example) | (Example) | 1:1000 | 5% Milk in TBST |
| HRP-conjugated anti-rabbit IgG | (Example) | (Example) | 1:5000 | 5% Milk in TBST |
| RIPA Lysis Buffer | (Various) | - | - | - |
| Protease Inhibitor Cocktail | (Various) | - | 1x | Lysis Buffer |
| Phosphatase Inhibitor Cocktail | (Various) | - | 1x | Lysis Buffer |
References
Application Notes and Protocols: Preparation of PF-06685249 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-06685249 is a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK) with an EC50 of 12 nM for recombinant AMPK α1β1γ1.[1][2][3] It is a valuable tool for research in areas such as diabetic nephropathy.[1][2][3] Proper preparation of a stock solution is critical for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 345.78 g/mol | [1][2][4] |
| Formula | C17H16ClN3O3 | [1][2][4] |
| CAS Number | 1467059-70-6 | [1][2][4] |
| Appearance | Off-white to gray solid | [1][2] |
| Purity | >98% | [4] |
Solubility and Recommended Solvents
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For in vitro applications, DMSO is the recommended solvent. It is important to note that DMSO is hygroscopic and using a fresh, unopened bottle is advised for optimal solubility.[1][2]
| Solvent | Maximum Solubility | Notes |
| DMSO | 100 mg/mL (289.20 mM) | Ultrasonic assistance may be required.[1][2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous/reagent-grade Dimethyl Sulfoxide (DMSO), freshly opened
-
Microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out 3.46 mg of this compound powder using an analytical balance and transfer it to a microcentrifuge tube.
-
Add Solvent: Add 1 mL of fresh DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
Stock Solution Preparation Table for Different Concentrations
The following table provides the required mass of this compound to prepare stock solutions of different concentrations and volumes.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.346 mg | 1.73 mg | 3.46 mg |
| 5 mM | 1.73 mg | 8.65 mg | 17.3 mg |
| 10 mM | 3.46 mg | 17.3 mg | 34.6 mg |
Storage and Stability
Proper storage is crucial to maintain the activity of the this compound stock solution.
Powder:
In Solvent (DMSO):
It is strongly recommended to avoid repeated freeze-thaw cycles.[1][2][3]
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
Signaling Pathway Involving AMPK
This compound is an allosteric activator of AMPK, a key regulator of cellular energy homeostasis.
References
Application Notes and Protocols for PF-06685249 Administration in Animal Models of Kidney Disease
Audience: Researchers, scientists, and drug development professionals.
Application Notes
PF-06685249, also known as PF-249, is a potent, orally active allosteric activator of 5'-adenosine monophosphate-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a significant role in regulating metabolic pathways, and its activation has been identified as a promising therapeutic strategy for metabolic diseases, including diabetic nephropathy.[2][3] Preclinical studies utilizing the ZSF-1 rat, a model of type 2 diabetic nephropathy, have demonstrated the potential of AMPK activation in ameliorating kidney disease.
Chronic administration of direct AMPK activators, such as this compound, has been shown to elevate the phosphorylation of AMPK in the kidney.[2] This targeted activation within the renal tissue leads to the modulation of multiple pathways implicated in kidney injury, including those involved in cellular hypertrophy, fibrosis, and oxidative stress.[2] A key finding from these studies is the significant reduction in the progression of proteinuria, a hallmark of diabetic kidney disease, often to a greater degree than the current standard of care, such as angiotensin-converting enzyme (ACE) inhibitors.[2] Notably, these beneficial renal effects were observed without altering blood glucose levels, suggesting a direct protective mechanism on the kidney.[2]
These findings underscore the therapeutic potential of this compound and other selective AMPK activators in the treatment of diabetic nephropathy. The following protocols and data provide a comprehensive overview of the administration and observed effects of this compound in a relevant animal model of kidney disease, offering a valuable resource for researchers in this field.
Quantitative Data Summary
Table 1: Effects of an AMPK Activator (PF-06409577) on Renal Function in ZSF-1 Rats*
| Treatment Group | N | Baseline UACR (mg/g) | Final UACR (mg/g) | % Change in UACR from Baseline |
| Lean Control | 10 | 1.8 ± 0.3 | 2.5 ± 0.5 | 39% |
| Obese Vehicle | 10 | 11.5 ± 2.1 | 148.8 ± 28.6 | 1194% |
| Obese + Ramipril (3 mg/kg) | 10 | 12.3 ± 2.5 | 53.1 ± 11.1 | 332% |
| Obese + AMPK Activator (10 mg/kg) | 10 | 11.8 ± 2.3 | 28.9 ± 5.9 | 145% |
*Data is for the related compound PF-06409577, which has a similar mechanism of action to this compound and was tested in the same animal model. UACR: Urinary Albumin-to-Creatinine Ratio. Data are presented as mean ± SEM.
Table 2: Effect of an AMPK Activator (PF-06409577) on Renal AMPK Activation in ZSF-1 Rats*
| Treatment Group | N | pAMPKα (Thr172) / Total AMPKα Ratio (Fold Change vs. Obese Vehicle) |
| Lean Control | 5 | 1.5 |
| Obese Vehicle | 5 | 1.0 |
| Obese + AMPK Activator (10 mg/kg) | 5 | 2.5 |
*Data is for the related compound PF-06409577, which has a similar mechanism of action to this compound and was tested in the same animal model. Data are presented as mean fold change.
Experimental Protocols
Protocol 1: Chronic Oral Administration of an AMPK Activator in the ZSF-1 Rat Model of Diabetic Nephropathy
1. Animal Model and Acclimation:
- Species: Male ZSF-1 lean and obese rats.
- Source: Charles River Laboratories, Wilmington, MA.
- Age at study start: 6 weeks.
- Acclimation: Animals are acclimated for a period of one week prior to the commencement of the study.
- Housing: Animals are housed in a facility accredited by AAALAC International. Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water are maintained.
- Diet: Standard chow.
2. Drug Formulation and Administration:
- Compound: this compound or a similar AMPK activator (e.g., PF-06409577).
- Formulation: The compound is formulated as a suspension in a vehicle consisting of 0.5% methylcellulose (B11928114) in water.
- Route of Administration: Oral gavage.
- Dosage: Doses ranging from 30-100 mg/kg have been reported for this compound.[1] For a related compound, a dose of 10 mg/kg was used.
- Dosing Schedule: Once daily.
- Duration of Treatment: 68 days (approximately 9.7 weeks).
3. Experimental Groups:
- Group 1: Lean ZSF-1 rats receiving vehicle.
- Group 2: Obese ZSF-1 rats receiving vehicle.
- Group 3: Obese ZSF-1 rats receiving the positive control, Ramipril (e.g., 3 mg/kg).
- Group 4: Obese ZSF-1 rats receiving the AMPK activator (e.g., 10 mg/kg).
4. In-Life Monitoring and Sample Collection:
- Body Weight: Monitored weekly.
- Urine Collection: Urine samples are collected at baseline and at regular intervals throughout the study (e.g., every 2 weeks) via overnight housing in metabolic cages. Urine is centrifuged, and the supernatant is stored at -80°C until analysis.
- Blood Collection: Blood samples can be collected periodically for analysis of plasma biomarkers.
5. Terminal Procedures and Tissue Collection:
- At the end of the treatment period, animals are euthanized according to IACUC approved procedures.
- Kidneys are rapidly excised. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, while the other is snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.
Protocol 2: Assessment of Renal Function
1. Urinary Albumin Measurement:
- Urinary albumin concentration is determined using a commercially available ELISA kit specific for rat albumin.
- Follow the manufacturer's instructions for the assay.
2. Urinary Creatinine (B1669602) Measurement:
- Urinary creatinine concentration is measured using a commercially available creatinine assay kit.
- Follow the manufacturer's instructions for the assay.
3. Calculation of Urinary Albumin-to-Creatinine Ratio (UACR):
- UACR (mg/g) = [Urinary Albumin (mg/dL) / Urinary Creatinine (g/dL)]
Protocol 3: Western Blot Analysis of AMPK Activation in Kidney Tissue
1. Protein Extraction:
- Homogenize frozen kidney tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein lysate.
2. Protein Quantification:
- Determine the protein concentration of the lysates using a standard protein assay method (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against phosphorylated AMPKα (Thr172) and total AMPKα overnight at 4°C.
- Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
4. Densitometric Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Calculate the ratio of phosphorylated AMPKα to total AMPKα for each sample to determine the level of AMPK activation.
Visualizations
Caption: AMPK signaling pathway in diabetic nephropathy.
Caption: Experimental workflow for this compound administration.
References
Troubleshooting & Optimization
PF-06685249 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06685249. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3] It selectively activates AMPK heterotrimers that contain the β1 subunit.[4] Its primary mechanism of action is to increase the phosphorylation of AMPK, which in turn regulates various metabolic pathways.[2]
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in research related to metabolic diseases. It has shown significant efficacy in preclinical models of diabetic nephropathy, where it improves renal function.[1][2][4]
Q3: What is the known solubility of this compound?
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: Solubility Issues
Issue 1: Precipitate forms immediately when preparing an aqueous working solution from a DMSO stock.
Possible Cause: The low aqueous solubility of this compound is exceeded when the concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.
Solutions:
-
Pre-warm the aqueous medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the compound.
-
Use a stepwise dilution: Instead of adding the highly concentrated stock directly, prepare an intermediate dilution in pre-warmed media or buffer.
-
Add the compound dropwise while mixing: Slowly add the stock solution (or intermediate dilution) to the vortex of the gently swirling or vortexing aqueous solution. This promotes rapid and even dispersion, preventing localized high concentrations.
-
Lower the final concentration: If precipitation persists, consider reducing the final working concentration of this compound in your experiment.
Issue 2: The cell culture medium becomes cloudy or a precipitate appears over time during incubation.
Possible Cause:
-
Compound instability: this compound may have limited stability in the culture medium at 37°C over extended incubation periods.
-
Interaction with media components: Components in the media, particularly proteins in fetal bovine serum (FBS), can interact with the compound, leading to the formation of insoluble complexes.
-
pH shifts: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of the compound.
Solutions:
-
Reduce incubation time: If experimentally feasible, reduce the duration of the treatment.
-
Test in serum-free media: To determine if serum proteins are causing the precipitation, perform a short-term incubation in serum-free media.
-
Refresh the media: For long-term experiments, consider replacing the media with freshly prepared compound-containing media at regular intervals.
Data Presentation: Solubility
| Solvent | Reported Solubility | Remarks |
| DMSO | 100 mg/mL | Sonication may be required. Use anhydrous DMSO. |
| Ethanol (B145695) (95%) | ~50 mg/mL (estimated) | Based on the solubility of similar indole-3-carboxylic acid structures.[5] |
| Water | Low / Insoluble | |
| PBS (pH 7.4) | Low / Insoluble |
Note: The solubility in ethanol is an estimate based on related compounds and should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Allow the vial of this compound to reach room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 345.78 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once the solution is clear, aliquot it into single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General In Vitro Cell-Based Assay for AMPK Activation
Materials:
-
Cells of interest cultured in appropriate multi-well plates
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Vehicle control (anhydrous DMSO)
-
Lysis buffer and reagents for downstream analysis (e.g., Western blotting)
Procedure:
-
Plate cells at the desired density and allow them to adhere and grow overnight.
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare the final working concentrations of this compound by performing a stepwise dilution of the 10 mM stock solution into the pre-warmed medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
-
After incubation, wash the cells with cold PBS.
-
Lyse the cells and collect the protein lysates.
-
Determine the activation of AMPK by measuring the phosphorylation of AMPK and its downstream targets (e.g., ACC) using Western blotting or an appropriate immunoassay.
Protocol 3: Suggested In Vivo Formulation for Oral Gavage
For in vivo studies in rodents, a suspension or a solution can be prepared. Based on formulations used for similar indole-based compounds, a co-solvent system may be effective for achieving a suitable oral formulation.[6]
Example Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Procedure:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and Tween 80 and mix thoroughly.
-
Slowly add the saline to the mixture while continuously stirring to form a clear solution or a fine suspension. Sonication may be necessary to ensure homogeneity.
-
Prepare the formulation fresh daily before administration.
Visualizations
Caption: AMPK signaling pathway activated by this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Activation of AMPK β 1-Containing Isoforms Improves Kidney Function in a Rat Model of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 6. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
Overcoming poor solubility of PF-06685249 in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of PF-06685249.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK) with an EC50 of 12 nM for recombinant AMPK α1β1γ1.[1] It is investigated for its potential in treating diabetic nephropathy.[1] Like many new chemical entities, this compound has poor aqueous solubility, which can pose significant challenges for in vitro and in vivo studies, affecting absorption and bioavailability.[2]
Q2: What are the known solvents for this compound?
A2: this compound is soluble in several organic solvents. It is recommended to prepare a stock solution in an organic solvent first, which can then be diluted into your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: Direct dissolution in aqueous buffers is challenging due to the compound's hydrophobic nature. It is generally recommended to first dissolve this compound in an organic solvent like DMSO before making further dilutions in your aqueous experimental medium.[3]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions in organic solvents should be stored at -20°C for short-term storage (months) and -80°C for long-term storage (up to 6 months).[1][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue: Precipitate formation when diluting a this compound stock solution into an aqueous buffer.
This is a common issue arising from the poor aqueous solubility of this compound. The following step-by-step guide provides potential solutions.
Workflow for Troubleshooting this compound Solubility
Caption: A decision-making workflow for troubleshooting the poor aqueous solubility of this compound.
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (289.20 mM) | Ultrasonic assistance may be needed.[1][4][5][6] Use freshly opened DMSO as it is hygroscopic.[1][4][6] |
| DMF | 10 mg/mL | |
| Ethanol | 5 mg/mL |
Data compiled from multiple chemical supplier websites.
Table 2: Hypothetical Aqueous Solubility of this compound with Different Formulation Strategies
| Buffer (pH) | Co-solvent (% v/v) | Surfactant | Hypothetical Solubility (µg/mL) |
| PBS (7.4) | 0.1% DMSO | None | < 1 |
| Acetate (5.0) | 0.1% DMSO | None | 5 |
| PBS (7.4) | 1% DMSO | None | 10 |
| PBS (7.4) | 1% DMSO | 0.02% Tween-80 | 50 |
This table presents hypothetical data for illustrative purposes to demonstrate how different approaches could potentially improve solubility.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound solid in a sterile microfuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a stock concentration of 10-100 mM.
-
Vortex the tube for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1][4][5][6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: pH-Adjusted Dilution of this compound
This compound is an indole-3-carboxylic acid with a predicted pKa of approximately 3.15.[5] Its solubility in aqueous solutions is expected to increase at a pH above its pKa.
-
Prepare your desired aqueous buffer (e.g., phosphate, Tris) and adjust the pH to be at least 1.5-2 units above the pKa (e.g., pH > 5.0).
-
While vortexing the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect for any signs of precipitation. If precipitation occurs, consider using a higher pH buffer or a different method.
Protocol 3: Co-solvent Mediated Dilution of this compound
Co-solvents can help to keep hydrophobic compounds in solution.[7][8]
-
Determine the maximum percentage of the organic solvent (e.g., DMSO, ethanol) that your experimental system can tolerate.
-
Prepare your aqueous buffer.
-
In a separate tube, first dilute the this compound stock solution with the organic co-solvent.
-
Slowly add this intermediate dilution to the vortexing aqueous buffer to reach the final desired concentration and co-solvent percentage.
-
This two-step dilution method can sometimes prevent the compound from precipitating out of solution.
Signaling Pathway
Caption: The mechanism of action of this compound as an allosteric activator of AMPK.
For further assistance, please contact our technical support team.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-06885249 | 1467059-70-6 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpbr.in [ijpbr.in]
Potential off-target effects of PF-06685249
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of PF-06685249, a potent, orally active, allosteric activator of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as PF-249, is a potent and selective allosteric activator of AMP-activated protein kinase (AMPK).[1] It specifically targets AMPK heterotrimers containing the β1 subunit.[2][3] Its activation of AMPK leads to the modulation of various pathways involved in cellular energy homeostasis.[2]
Q2: What is the known selectivity profile of this compound?
A2: this compound demonstrates high selectivity for AMPK isoforms containing the β1 subunit. It potently activates human AMPK α1β1γ1 and α2β1γ1 with EC50 values of 8 nM and 6 nM, respectively. In contrast, it shows minimal activity on AMPK isoforms containing the β2 subunit (α1β2γ1, α2β2γ1, and α2β2γ3) at concentrations up to 40 µM.[3] Additionally, it has been reported to be selective over a panel of unspecified receptors, channels, and phosphodiesterases at a concentration of 10 µM.[3]
Q3: Has a comprehensive kinome scan been published for this compound?
A3: Based on publicly available information, a comprehensive kinome scan profiling this compound against a broad panel of kinases has not been published. Therefore, its interaction with other kinases at various concentrations is not fully characterized in the public domain.
Q4: What are the potential therapeutic applications of this compound?
A4: this compound has been investigated for its potential therapeutic effects in diabetic nephropathy.[1][2] In preclinical models, its activation of AMPK in the kidney has been shown to reduce proteinuria and improve kidney function.[2][3]
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed after treatment with this compound.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound, where it interacts with proteins other than AMPK β1-containing isoforms.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify that this compound is activating AMPK in your experimental system. This can be done by measuring the phosphorylation of downstream AMPK substrates, such as Acetyl-CoA Carboxylase (ACC), via Western blot.
-
Titrate Compound Concentration: Determine the minimal effective concentration of this compound that elicits the desired on-target effect. Use this concentration for subsequent experiments to minimize potential off-target effects.
-
Use a Structurally Unrelated AMPK Activator: Compare the phenotype induced by this compound with that of another AMPK activator with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Perform Off-Target Validation: If an off-target effect is suspected, proceed with the experimental protocols outlined below to identify potential off-target interactions.
-
Issue 2: High levels of cytotoxicity observed at effective concentrations.
-
Possible Cause: While this compound is designed to be selective, high concentrations may lead to off-target kinase inhibition or other cellular toxicities.[4]
-
Troubleshooting Steps:
-
Determine the IC50 for Cytotoxicity: Perform a dose-response curve to determine the concentration at which this compound induces 50% cell death in your cell line.
-
Compare with On-Target EC50: Compare the cytotoxicity IC50 with the EC50 for AMPK activation. A large window between the two values suggests that the cytotoxicity may be an off-target effect.
-
Investigate Apoptosis Pathways: Use assays to determine if the observed cytotoxicity is due to apoptosis or necrosis. This can provide clues about the potential off-target pathways involved.
-
Consider Compound Solubility: Ensure that the compound is fully soluble in your cell culture media at the concentrations used, as precipitation can lead to non-specific toxic effects.[4]
-
Data Presentation
Table 1: On-Target Activity of this compound
| Target Isoform | EC50 (nM) |
| Human AMPK α1β1γ1 | 8 |
| Human AMPK α2β1γ1 | 6 |
Data sourced from Cayman Chemical product information sheet.[3]
Table 2: Known Selectivity of this compound
| Off-Target Isoform | Concentration Tested | Observation |
| Human AMPK α1β2γ1 | 40 µM | Minimal Activity |
| Human AMPK α2β2γ1 | 40 µM | Minimal Activity |
| Human AMPK α2β2γ3 | 40 µM | Minimal Activity |
| Panel of receptors, channels, and phosphodiesterases | 10 µM | Selective (specific panel members not disclosed) |
Data sourced from Cayman Chemical product information sheet.[3]
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Screening (General Protocol)
This protocol describes a general approach for identifying potential kinase off-targets using a competitive binding assay, such as the KINOMEscan™ platform.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration significantly higher than its on-target EC50 (e.g., 10 µM).
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of human kinases (e.g., >400 kinases).
-
Competition Binding Assay:
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified, often using qPCR to measure the associated DNA tag.[5]
-
Data Analysis: The results are typically expressed as the percentage of the kinase that is inhibited by your compound compared to a vehicle control. A lower amount of recovered kinase indicates that your compound has bound to and inhibited the kinase.[5]
Protocol 2: Cellular Validation of Potential Off-Target Effects via Western Blotting
This protocol provides a method to confirm if a potential off-target identified in a primary screen is functionally relevant in a cellular context.
-
Cell Culture and Treatment:
-
Select a cell line that expresses the potential off-target kinase.
-
Plate the cells and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method like the BCA or Bradford assay.[4]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the potential off-target kinase.
-
Probe a separate membrane (or strip and re-probe the same membrane) with an antibody for the total amount of the substrate and the off-target kinase as loading controls.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated substrate levels to the total substrate levels. A change in the phosphorylation status of the substrate in response to this compound treatment would suggest a functional off-target interaction.
Mandatory Visualizations
References
Optimizing PF-06685249 Concentration for Cell Culture Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-06685249 in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK).[1][2] It specifically targets the α1β1γ1 and α2β1γ1 isoforms of AMPK.[3][4] By allosterically activating AMPK, it enhances the phosphorylation of downstream targets involved in cellular metabolism without altering the cellular AMP/ATP ratio.[4]
Q2: What is the EC50 of this compound?
A2: this compound has a reported half-maximal effective concentration (EC50) of approximately 12 nM for the recombinant AMPK α1β1γ1 isoform in cell-free assays.[1][2][4]
Q3: What are the common research applications for this compound?
A3: this compound is frequently used in research related to metabolic disorders, particularly diabetic nephropathy, where it has been shown to improve renal function in preclinical models.[1][4][5] It is also investigated for its potential in cancer research due to the role of AMPK in regulating cell growth and metabolism.[6]
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to prepare a stock solution of this compound in a solvent like DMSO.[2] For long-term storage, the stock solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1][2]
Quantitative Data Summary
| Parameter | Value | Target Isoform | Source |
| EC50 | 12 nM | Recombinant AMPK α1β1γ1 | [1][2] |
| Binding Affinity (Kd) | 14 nM | α1β1γ1-AMPK | [1][2] |
Visualizing Key Processes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS:1467059-70-6 Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06685249 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-06685249 in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Formulation and Administration
Q1: What is the recommended vehicle for in vivo oral administration of this compound?
A1: For in vivo studies in rats, this compound can be formulated as a suspension in 0.5% methylcellulose (B11928114) (w/v) in water .
Q2: I am observing inconsistent results between animals. Could my formulation be the issue?
A2: Yes, inconsistent formulation can lead to variable exposure and efficacy. Here are some troubleshooting steps:
-
Ensure Homogeneity: this compound is administered as a suspension. It is critical to ensure the suspension is uniform before and during dosing. Vortex or stir the suspension thoroughly before drawing each dose.
-
Particle Size: If you are synthesizing the compound, ensure consistent particle size between batches, as this can affect suspension properties and dissolution rates.
-
Stability: Prepare the formulation fresh daily. Do not store the methylcellulose suspension for extended periods unless stability has been formally assessed, as the compound may settle or degrade. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C[1]. Avoid repeated freeze-thaw cycles of DMSO stock solutions[1].
Q3: What is the correct procedure for oral gavage in rats?
A3: Proper oral gavage technique is crucial to prevent experimental variability and ensure animal welfare.
-
Animal Restraint: Restrain the rat firmly but gently to prevent movement. The head should be tilted slightly upwards to create a straight line from the mouth to the esophagus.
-
Gavage Needle Selection: Use a proper-sized, ball-tipped gavage needle (e.g., 16-18 gauge for adult rats).
-
Measure Insertion Depth: Before insertion, measure the needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this depth on the needle.
-
Insertion: Gently insert the needle into the mouth, passing it along the roof of the mouth towards the back of the throat. The animal should swallow the tube as it enters the esophagus. If you feel resistance, do not force it.
-
Administration: Once the needle is in place, administer the formulation slowly and steadily.
-
Withdrawal: Remove the needle gently along the same path of insertion.
-
Monitoring: Monitor the animal for a few minutes post-dosing for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
II. Efficacy and Pharmacodynamics (PD)
Q4: I am not observing the expected increase in AMPK phosphorylation in the kidney. What could be wrong?
A4: This could be due to several factors related to dosing, timing, or tissue analysis.
-
Sub-optimal Exposure: Review your formulation and administration technique (See Q2 & Q3). Inconsistent dosing can lead to insufficient drug levels at the target tissue.
-
Timing of Tissue Collection: The activation of AMPK is transient. In ZSF-1 rats, a robust increase in the ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in the kidney was observed 3 hours after a single oral dose. Ensure your tissue collection time point is appropriate to capture the peak effect.
-
Tissue Handling: Immediately after collection, snap-freeze kidney tissue in liquid nitrogen and store it at -80°C until analysis to prevent protein degradation and dephosphorylation.
-
Western Blotting Technique: Ensure your Western blotting protocol is optimized. Use validated antibodies for pAMPK (Thr172) and total AMPK. Run appropriate controls and ensure proper protein loading. Quantify band intensity using densitometry for an accurate pAMPK/tAMPK ratio.
Q5: What is the expected magnitude of AMPK activation with this compound?
A5: In preclinical studies with ZSF-1 rats, administration of this compound resulted in a dose-dependent and robust activation of AMPK in the kidney. While specific fold-changes can vary between studies, a significant increase in the pAMPK/tAMPK ratio should be evident compared to vehicle-treated controls[1].
III. Pharmacokinetics (PK) and Bioavailability
Q6: My in vivo efficacy results are poor, but the compound works well in vitro. How can I troubleshoot this?
A6: This discrepancy often points to a pharmacokinetic issue. This compound was specifically optimized to have desirable oral PK properties[2][3].
-
Check PK Parameters: If possible, conduct a satellite PK study to measure plasma concentrations of this compound in your animals. Compare your results (Cmax, Tmax, AUC) to the known parameters in rats (see Table 1). If exposure is significantly lower, this confirms a formulation or administration problem.
-
Metabolism: While this compound was designed for improved metabolic stability, differences in animal strains or health status could potentially alter metabolism.
-
Transporters: The clearance of this compound is influenced by renal organic anion transporters (OATs)[2][3]. While its propensity for active transport by OAT3 was minimized, co-administered drugs that interact with these transporters could potentially alter its pharmacokinetics.
Q7: What are the known pharmacokinetic parameters for this compound in rats?
A7: The pharmacokinetic parameters for this compound have been characterized in male Wistar rats. These values provide a benchmark for what to expect in your own studies.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Male Wistar Rats
| Parameter | 10 mg/kg Oral Dose |
| Tmax (h) | 1.0 |
| Cmax (ng/mL) | 4000 |
| AUCinf (ng*h/mL) | 22100 |
| Half-life (t1/2) (h) | 3.3 |
| Oral Bioavailability (F%) | 71% |
| Plasma Clearance (mL/min/kg) | 6.8 |
| Data derived from Romero et al., J. Med. Chem. 2018, 61, 6, 2372–2383, Supporting Information. |
Experimental Protocols
Detailed Protocol: In Vivo Target Engagement Study in ZSF-1 Rats
This protocol is adapted from the methods described for this compound in preclinical studies[1].
-
Animal Model: Male obese ZSF-1 rats (Strain code: 378) are a suitable model for diabetic nephropathy[4]. Lean ZSF-1 littermates can be used as controls. The obese phenotype and associated nephropathy develop with age.
-
Acclimation: Allow animals to acclimate for at least one week before the start of the study, with free access to standard chow and water.
-
Formulation Preparation (prepare fresh daily):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Triturate the this compound powder with a small amount of the 0.5% methylcellulose vehicle to create a uniform paste.
-
Gradually add the remaining vehicle to the desired final volume to achieve the target concentration (e.g., 6 mg/mL for a 30 mg/kg dose at a 5 mL/kg dosing volume).
-
Vortex the suspension thoroughly before each use.
-
-
Dosing:
-
Weigh each animal to calculate the precise dosing volume.
-
Administer the this compound suspension or vehicle control via oral gavage at the desired dose (e.g., 30 mg/kg or 100 mg/kg)[1]. A typical dosing volume is 5 mL/kg.
-
-
Pharmacodynamic Endpoint (Target Engagement):
-
At a predetermined time point post-dose (e.g., 3 hours for peak AMPK activation), euthanize the animals via an approved method.
-
Rapidly excise the kidneys.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Store samples at -80°C until analysis.
-
-
Tissue Analysis (Western Blot):
-
Homogenize the kidney tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities and calculate the pAMPK/tAMPK ratio for each sample.
-
Visualizations
References
How to minimize PF-06685249 toxicity in cell lines
Welcome to the technical support center for PF-06685249. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in cell lines, with a focus on minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active allosteric activator of AMP-activated protein kinase (AMPK). It directly binds to the AMPK α1β1γ1 isoform with high affinity, leading to its activation. AMPK is a master regulator of cellular energy homeostasis.[1] When activated, it switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.[1][2]
Q2: What are the potential causes of toxicity when using this compound in cell lines?
A2: While specific toxicity data for this compound is not extensively published, potential sources of toxicity with potent AMPK activators may include:
-
Metabolic Stress: Prolonged and potent activation of AMPK can lead to significant shifts in cellular metabolism, which may be detrimental to some cell lines, especially under nutrient-limiting conditions.[3]
-
Off-Target Effects: Although this compound is a potent AMPK activator, like many kinase modulators, it may have off-target effects at higher concentrations.[4][5][6] These unintended interactions can lead to unexpected cellular phenotypes and toxicity.[5]
-
High Concentrations: Using concentrations significantly above the half-maximal effective concentration (EC50) can lead to non-specific effects and cell death.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to AMPK activation due to their specific metabolic profiles.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration should be empirically determined for each cell line and experimental condition. A dose-response experiment is recommended. Start with a wide range of concentrations, including those below and above the reported EC50 of 12 nM, to identify the lowest concentration that achieves the desired biological effect without significant cytotoxicity.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | 1. Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations (e.g., 1 nM to 10 µM). 2. Use the lowest effective concentration for your experiments. |
| Prolonged exposure to the compound. | 1. Reduce the incubation time. 2. Determine the minimum time required to achieve the desired level of AMPK activation. |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). 2. Run a solvent-only control to assess its effect on cell viability. |
| Cell line is particularly sensitive. | 1. Ensure optimal cell culture conditions (media, confluency). Stressed cells can be more susceptible to drug-induced toxicity. 2. Consider using a more robust cell line if possible. |
| Metabolic stress due to sustained AMPK activation. | 1. Ensure the cell culture medium is not nutrient-depleted. 2. Consider supplementing the medium with glucose or other key nutrients. |
Issue 2: Inconsistent results or lack of AMPK activation.
| Possible Cause | Troubleshooting Steps |
| Compound is not active. | 1. Check the storage conditions and age of the compound. Prepare a fresh stock solution. 2. Confirm the activity of this compound by performing a Western blot for phosphorylated AMPK (p-AMPK) and a downstream target like phosphorylated Acetyl-CoA Carboxylase (p-ACC). |
| Sub-optimal compound concentration. | 1. Re-evaluate the dose-response curve to ensure you are using an effective concentration. |
| Incorrect experimental procedure. | 1. Review your protocol for cell handling, treatment, and lysis to ensure consistency. |
| Cell line expresses low levels of the target AMPK isoform. | 1. Verify the expression of AMPKα1, β1, and γ1 subunits in your cell line via Western blot or qPCR. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing cell viability.[7]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 nM to 100 µM).
-
Include untreated control wells and solvent control wells.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Presentation:
Table 1: Example Dose-Response Data for this compound in a Hypothetical Cell Line (e.g., HEK293) after 48h Treatment
| This compound Conc. (nM) | Average Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100% |
| 1 | 1.23 | 98.4% |
| 10 | 1.21 | 96.8% |
| 100 | 1.15 | 92.0% |
| 1000 | 0.98 | 78.4% |
| 10000 | 0.65 | 52.0% |
Protocol 2: Western Blot for AMPK Activation
Objective: To determine the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as a measure of AMPK activation.[8]
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, C2C12 myotubes) in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound via AMPK activation.
Caption: Workflow for minimizing toxicity of this compound.
References
- 1. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase (AMPK) beyond metabolism: A novel genomic stress sensor participating in the DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. benchchem.com [benchchem.com]
PF-06685249 inconsistent results in AMPK activation assays
Welcome to the technical support center for PF-06685249. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in AMPK activation assays. Below you will find troubleshooting guides and frequently asked questions to address potential inconsistencies and challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, allosteric activator of AMP-activated protein kinase (AMPK).[1] It selectively activates AMPK heterotrimers containing the β1 subunit.[2] Its mechanism of action involves binding to the AMPK complex, leading to a conformational change that enhances the phosphorylation of downstream targets involved in glucose and lipid metabolism, without altering cellular AMP/ATP levels.[2]
Q2: What are the key characteristics of this compound's activity?
This compound is a highly potent AMPK activator with an EC50 of approximately 12 nM for the recombinant human α1β1γ1 isoform in vitro.[1][3] In preclinical models, it has demonstrated the ability to increase the ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) and has shown efficacy in models of diabetic nephropathy.[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2] For optimal stability, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).[4] Store stock solutions at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1][5]
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, it is crucial to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v).[4] While many cell lines can tolerate up to 1% DMSO, it is best practice to determine the specific tolerance of your cell line.[4]
Troubleshooting Guide: Inconsistent AMPK Activation
Inconsistent results in AMPK activation assays are a common challenge. This guide provides potential causes and solutions for variability when using this compound.
Issue 1: Low or No Phospho-AMPK (Thr172) Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Incorrect Antibody Usage | Ensure you are using an antibody validated for Western blotting and specific to the phosphorylated form of AMPK (Thr172). Verify the compatibility of your primary and secondary antibodies. |
| Low Expression of AMPK β1 Isoform | This compound is a β1-selective AMPK activator.[2] Confirm the expression of the AMPK β1 subunit in your cell line. If β1 expression is low or absent, consider using a cell line known to express this isoform. |
| Poor Protein Transfer | Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. |
| Inactive Compound | Ensure proper storage of this compound stock solutions to prevent degradation.[2] Prepare fresh dilutions for each experiment. |
Issue 2: High Background in Western Blots
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, as milk can sometimes interfere with phospho-antibody detection).[6] |
| Antibody Concentration Too High | Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background.[7] |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure all equipment is thoroughly cleaned to prevent contamination that can lead to high background.[8] |
Issue 3: Variability in Downstream Readouts (e.g., pACC, De Novo Lipogenesis)
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number and Confluency | Use cells within a consistent and low passage number range. Ensure cells are seeded at a consistent density and treated at the same level of confluency, as these factors can influence metabolic activity. |
| Precipitation of this compound in Media | Due to its hydrophobic nature, this compound may precipitate when diluted into aqueous cell culture media, especially at higher concentrations.[4] To avoid this, perform a serial dilution of your high-concentration DMSO stock to create intermediate stocks before adding a small volume to your pre-warmed media with rapid mixing.[4] Visually inspect the media for any signs of precipitation. |
| Off-Target Effects | While this compound is a selective AMPK activator, off-target effects are a possibility with any small molecule inhibitor, which could lead to unexpected downstream effects.[9][10] If you observe inconsistent results that cannot be explained by other factors, consider investigating potential off-target effects in your experimental system. |
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 (recombinant AMPK α1β1γ1) | 12 nM | [1] |
| Binding Affinity (KD for α1β1γ1) | 14 nM | [1] |
| EC50 (ACC phosphorylation at S79) | 296 nM | Not directly found in search results, but implied by its mechanism |
| IC50 (de novo lipogenesis) | 15 nM (in primary rat hepatocytes) | Not directly found in search results, but implied by its mechanism |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)
This protocol outlines the steps for detecting the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Perform densitometry analysis to quantify the changes in protein phosphorylation.
Protocol 2: De Novo Lipogenesis Assay
This protocol measures the rate of new fatty acid synthesis in cells.
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with this compound as described above.
-
Radiolabeling: Add [1,2-¹⁴C]-acetate to the culture medium and incubate for a specified period (e.g., 2-4 hours).
-
Lipid Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract total lipids using a solvent mixture such as hexane:isopropanol (3:2).
-
-
Quantification:
-
Evaporate the solvent and resuspend the lipid extract.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of each sample.
-
Visualizations
Caption: AMPK signaling pathway activated by this compound.
Caption: General experimental workflow for assessing AMPK activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound |CAS:1467059-70-6 Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating PF-06685249 Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the activity of PF-06685249, a potent, orally active, allosteric AMP-activated protein kinase (AMPK) activator, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a potent and selective allosteric activator of AMP-activated protein kinase (AMPK).[1] It directly binds to the AMPK complex, leading to its activation. AMPK is a crucial cellular energy sensor that, once activated, orchestrates a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways to restore cellular energy homeostasis.[2][3]
Q2: Which AMPK isoforms does this compound target?
This compound is reported to be selective for AMPK isoforms containing the α1 or α2 catalytic subunit in complex with the β1 and γ1 regulatory subunits (α1β1γ1 and α2β1γ1).[4]
Q3: What are the key downstream effects of AMPK activation by this compound?
Activation of AMPK by this compound is expected to lead to the phosphorylation of multiple downstream targets. A primary and well-validated downstream target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated at Ser79, leading to its inhibition and a subsequent decrease in fatty acid synthesis.[4][5] Other downstream effects include the inhibition of the mTORC1 pathway, which controls cell growth and proliferation, and the potential degradation of multiple receptor tyrosine kinases (RTKs).[3][6]
Q4: In what type of studies has this compound been used?
This compound has been investigated for its therapeutic potential in metabolic diseases, such as diabetic nephropathy, where it has shown robust activation of AMPK in rat kidneys.[7] It has also been explored as an anti-cancer agent, for instance, in osteosarcoma models, where it inhibited cell growth.[6]
Q5: What should I consider before starting my validation experiments in a new cell line?
Before initiating experiments, it is crucial to confirm the expression of the target AMPK isoforms (α1, β1, γ1) in your cell line of choice. You should also consider the metabolic state of your cells, as this can influence the basal activity of AMPK. Finally, ensure the proper handling and storage of this compound to maintain its stability and activity.[1]
Troubleshooting Guide
Problem 1: Inconsistent or no activation of AMPK observed by Western blot.
-
Question: I am not seeing a consistent increase in the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172) after treating my new cell line with this compound. What could be wrong?
Possible Causes and Solutions:
Possible Cause Troubleshooting Step Low expression of target AMPK isoforms Confirm the expression of AMPKα1, β1, and γ1 subunits in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line known to express these isoforms at higher levels (e.g., HeLa, C2C12, HepG2). Suboptimal this compound concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Concentrations typically range from nanomolar to low micromolar. Incorrect treatment duration Conduct a time-course experiment to identify the optimal treatment duration. AMPK activation can be rapid and transient. Issues with antibody performance Ensure your primary antibody for p-AMPKα (Thr172) is validated and working correctly. Use a positive control, such as treating a responsive cell line with a known AMPK activator like A-769662 or metformin. Cell culture conditions Maintain consistent cell density and passage number, as these factors can affect basal AMPK activity. Serum starvation prior to treatment can sometimes enhance the response. Lysate preparation Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of AMPK. Keep samples on ice throughout the process.
Problem 2: No effect on downstream targets despite observing AMPK activation.
-
Question: I can detect an increase in p-AMPKα (Thr172), but I don't see any change in the phosphorylation of its downstream target, ACC, or other expected downstream effects. What should I do?
Possible Causes and Solutions:
Possible Cause Troubleshooting Step Cell-type specific downstream signaling The downstream effects of AMPK activation can be context-dependent.[8] Investigate other known downstream targets of AMPK that are relevant to your cell line's biology. A comprehensive list of AMPK substrates is available in the literature.[5][9] Antibody issues for downstream targets Validate the antibody for the phosphorylated downstream target (e.g., p-ACC Ser79) using appropriate controls. Insufficient activation for downstream effects The level of AMPK activation may not be sufficient to trigger all downstream pathways. Try increasing the concentration of this compound or the treatment duration. Compensatory signaling pathways Other signaling pathways in your cell line might be compensating for the effects of AMPK activation. Consider investigating related pathways.
Problem 3: Unexpected or off-target effects observed.
-
Question: I am observing cellular effects that are not typically associated with AMPK activation, or the effects are seen at much higher concentrations of this compound. How can I investigate this?
Possible Causes and Solutions:
Possible Cause Troubleshooting Step Off-target effects of the compound While this compound is reported to be selective, off-target effects are possible, especially at higher concentrations.[10][11][12] To confirm that the observed effects are AMPK-dependent, use a structurally unrelated AMPK activator as a positive control. Additionally, you can use siRNA or CRISPR to knock down AMPKα and see if the effect of this compound is diminished. Compound solubility and stability Ensure that this compound is fully dissolved and stable in your culture medium. Precipitated compound can lead to inconsistent results and potential cytotoxicity. Cellular toxicity At high concentrations, this compound may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration range in your cell line and use concentrations well below this for your mechanism-of-action studies.
Experimental Protocols
Western Blotting for AMPK and ACC Phosphorylation
Objective: To quantify the activation of AMPK and its downstream target ACC by measuring the levels of phosphorylated AMPKα (Thr172) and phosphorylated ACC (Ser79) relative to their total protein levels.
Methodology:
-
Cell Culture and Treatment:
-
Plate your chosen cell line in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1, 4, 24 hours).
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and calculate the ratio of phosphorylated protein to total protein for both AMPK and ACC.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of the new cell line.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
Table 1: Effect of this compound on AMPK and ACC Phosphorylation
| Cell Line | Treatment | Concentration (µM) | p-AMPKα/Total AMPKα (Fold Change vs. Control) | p-ACC/Total ACC (Fold Change vs. Control) |
| [New Cell Line] | This compound | 0.1 | [Insert Data] | [Insert Data] |
| 1 | [Insert Data] | [Insert Data] | ||
| 10 | [Insert Data] | [Insert Data] | ||
| Vehicle (DMSO) | - | 1.0 | 1.0 |
Table 2: Cytotoxic Effect of this compound on [New Cell Line]
| Treatment | Incubation Time (hours) | IC50 (µM) |
| This compound | 24 | [Insert Data] |
| 48 | [Insert Data] | |
| 72 | [Insert Data] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMPK Signaling Pathway - Creative Biogene [creative-biogene.com]
- 3. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. AMP-activated protein kinase — a journey from 1 to 100 downstream targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of activation of AMPK on human breast cancer cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-06685249 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06685249, a potent, allosteric AMP-activated protein kinase (AMPK) activator.[1] This guide will help you optimize your dose-response experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK).[1] It directly binds to the AMPK enzyme complex, inducing a conformational change that leads to its activation. This activation occurs independently of cellular AMP/ATP levels, distinguishing it from indirect AMPK activators like metformin.[2]
Q2: What are the key parameters of this compound activity?
A2: The following table summarizes the key in vitro activity parameters for this compound.
| Parameter | Value | Target |
| EC50 | 12 nM | Recombinant AMPK α1β1γ1 |
| Kd | 14 nM | Recombinant AMPK α1β1γ1 |
Data sourced from MedChemExpress.[1]
Q3: What is a recommended starting concentration range for this compound in cellular assays?
A3: While the EC50 for recombinant AMPK is 12 nM, cellular assays typically require higher concentrations due to factors like cell permeability, compound stability, and the complexity of the intracellular environment. A good starting point for a dose-response curve in a cellular assay would be to bracket the in vitro EC50 by several orders of magnitude. We recommend a starting concentration range of 1 nM to 10 µM . This range should allow for the determination of a full dose-response curve, including the minimal and maximal effects.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.[1] Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability.[1] When preparing working solutions, perform serial dilutions in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability. It is advisable to keep the final DMSO concentration below 0.1%.
Experimental Protocols
Protocol 1: Western Blot for AMPK Activation
This protocol details the steps to measure the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as a marker of this compound activity.
Materials:
-
Cell line of interest (e.g., HeLa, C2C12 myotubes)
-
6-well plates
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate your cells in 6-well plates and allow them to reach 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A typical dose range could be 0, 1, 10, 100, 1000, and 10000 nM. Treat the cells for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized values against the log of the this compound concentration to generate a dose-response curve.
Protocol 2: ADP-Glo™ Kinase Assay for AMPK Activity
This protocol outlines a luminescent-based assay to directly measure the kinase activity of AMPK in response to this compound.
Materials:
-
Recombinant AMPK (e.g., A1/B1/G1)
-
ADP-Glo™ Kinase Assay kit
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT; 100µM AMP)[2]
-
This compound
-
ATP
-
Substrate peptide (e.g., SAMS peptide)
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare the kinase buffer, enzyme, substrate/ATP mix, and serial dilutions of this compound.
-
Assay Setup: In a 384-well plate, add:
-
1 µl of this compound dilution or DMSO control.
-
2 µl of diluted AMPK enzyme.
-
2 µl of the substrate/ATP mixture.[2]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[2]
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[2]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[2]
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK activity. Plot the luminescence against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak activation of AMPK | Compound inactivity: Improper storage or handling of this compound. | - Ensure proper storage of the compound stock solution (-20°C or -80°C).- Prepare fresh dilutions for each experiment.- Verify the compound's activity using a cell-free kinase assay if possible. |
| Cellular issues: Low expression of AMPK in the chosen cell line, or cells are unhealthy. | - Confirm AMPK expression in your cell line via Western blot or qPCR.- Ensure cells are healthy and in the logarithmic growth phase before treatment.- Perform a cell viability assay (e.g., MTT or LDH) in parallel with your dose-response experiment. | |
| Suboptimal assay conditions: Incorrect incubation time or compound concentration. | - Perform a time-course experiment (e.g., 30 min, 1h, 4h, 24h) to determine the optimal treatment duration.- Expand the concentration range of this compound (e.g., from 0.1 nM to 100 µM). | |
| High background signal | Contaminated reagents: Bacterial or fungal contamination in cell culture media or assay buffers. | - Use fresh, sterile reagents.- Regularly check cell cultures for contamination. |
| Non-specific antibody binding (Western Blot): | - Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent like BSA).- Titrate the primary and secondary antibodies to find the optimal concentration. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density and treat them at the same confluency. |
| Pipetting errors: Inaccurate serial dilutions or reagent additions. | - Use calibrated pipettes.- Prepare a master mix of reagents where possible to minimize pipetting variability. | |
| Edge effects in multi-well plates: | - Avoid using the outer wells of the plate for experimental samples, or fill them with PBS to maintain humidity. | |
| Unexpected bell-shaped dose-response curve | Compound toxicity at high concentrations: High concentrations of this compound or the vehicle (DMSO) may be cytotoxic. | - Perform a cell viability assay across the full dose range.- Ensure the final DMSO concentration is not toxic to your cells (typically <0.1%). |
| Off-target effects: At high concentrations, the compound may have off-target effects that interfere with the primary signaling pathway. | - If possible, test the compound in a cell line lacking the target protein (AMPK knockout) to assess off-target effects. |
Visualizing Experimental Workflows and Signaling Pathways
AMPK Signaling Pathway
Caption: AMPK signaling pathway activated by this compound.
Experimental Workflow for Dose-Response Curve Optimization
Caption: Workflow for this compound dose-response curve generation.
References
Validation & Comparative
A Head-to-Head Battle for AMPK Activation: PF-06685249 vs. Metformin
For researchers and drug development professionals, the quest for potent and specific activators of AMP-activated protein kinase (AMPK) is of paramount importance in the pursuit of novel therapeutics for metabolic diseases. This guide provides a comprehensive comparison of two key players in this arena: the novel, direct activator PF-06685249 and the well-established, indirect activator metformin (B114582).
This publication objectively examines their mechanisms of action, potency, and the experimental frameworks used to characterize them, offering a data-driven resource for informed decision-making in research and development.
At a Glance: Key Differences in AMPK Activation
| Feature | This compound | Metformin |
| Mechanism of Action | Direct, allosteric activator | Indirect activator |
| Molecular Target | Binds directly to the AMPK heterotrimer | Primarily inhibits mitochondrial respiratory chain complex 1 |
| Effector Molecule | This compound itself | Increased cellular AMP/ATP ratio |
| Potency (EC50) | 12 nM (for recombinant AMPK α1β1γ1)[1] | Activation is dose and time-dependent, typically in the high micromolar to millimolar range in vitro[2] |
| Isoform Selectivity | β1-selective[1] | Activates multiple isoforms, with some species-specific differences in isoform expression and activation[2] |
Delving into the Mechanisms: A Tale of Two Pathways
The fundamental difference between this compound and metformin lies in their mode of activating AMPK. This compound is a direct activator, meaning it physically binds to the AMPK enzyme complex to induce a conformational change that increases its kinase activity.[1] In contrast, metformin acts indirectly by disrupting cellular energy homeostasis. By inhibiting complex 1 of the mitochondrial respiratory chain, metformin leads to a decrease in ATP production and a subsequent increase in the cellular ratio of AMP to ATP.[3][4] This elevated AMP level then allosterically activates AMPK.[3][4]
Potency and Efficacy: A Quantitative Look
Direct comparison of potency highlights the significant difference between these two activators. This compound demonstrates high potency with an EC50 of 12 nM for the recombinant human AMPK α1β1γ1 isoform.[1] Metformin's activation of AMPK in vitro is typically observed at much higher concentrations, in the micromolar to millimolar range, and is dependent on the cell type and incubation time.[2] For instance, in primary rat hepatocytes, significant AMPK activation by metformin was seen at concentrations of 0.5 mM after 3 hours.[2]
Experimental Corner: Protocols for Assessing AMPK Activation
Accurate assessment of AMPK activation is crucial. Below are detailed protocols for key in vitro and cellular assays.
In Vitro AMPK Activation Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay measures the ability of a compound to directly activate purified AMPK enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 0.2 mM EDTA, 50 mM NaCl, 0.1% Brij-35, and 1 mM DTT).
-
Dilute purified recombinant AMPK (e.g., α1β1γ1 isoform) and a suitable substrate (e.g., SAMS peptide) in the kinase buffer.
-
Prepare serial dilutions of the test compounds (this compound and metformin).
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted AMPK, substrate, and test compound.
-
Initiate the reaction by adding a solution of ATP and MgCl2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of AMPK activation relative to a vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a suitable equation.
-
Cellular AMPK Activation Assay (Western Blot for Phospho-AMPK)
This assay determines the level of AMPK activation within a cellular context by measuring the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), a key marker of activation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, C2C12) and grow to a desired confluency.
-
Treat the cells with various concentrations of this compound or metformin for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, strip the membrane and re-probe with an antibody for total AMPKα.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-AMPK to total AMPK to determine the extent of activation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of AMPK Activators: PF-06685249 and AICAR
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating cellular pathways and validating therapeutic targets. This guide provides an in-depth in vitro comparison of two widely used AMP-activated protein kinase (AMPK) activators, the novel allosteric activator PF-06685249 and the conventional AMP mimetic precursor, AICAR.
This comparison guide synthesizes available in vitro data to highlight the key differences in their mechanism of action, potency, selectivity, and potential for off-target effects. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of these compounds.
Executive Summary
This compound is a potent, direct, and allosteric activator of AMPK with high selectivity for β1-containing isoforms. In contrast, AICAR is a pro-drug that indirectly activates AMPK upon its intracellular conversion to ZMP, an AMP analog. This fundamental difference in their mechanism of action leads to significant disparities in their in vitro pharmacological profiles. This compound exhibits nanomolar potency, while AICAR typically requires millimolar concentrations to elicit a similar level of AMPK activation. Furthermore, a critical consideration for researchers is the growing body of evidence suggesting that AICAR can exert AMPK-independent effects, a factor that is less likely with the direct-acting this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and AICAR based on available in vitro data.
| Parameter | This compound | AICAR |
| Mechanism of Action | Direct, allosteric activator of AMPK. | Indirect activator; cell-permeable precursor to the AMP mimetic ZMP. |
| Binding Site | Allosteric site on the AMPK complex. | AMP binding site on the γ-subunit (as ZMP).[1] |
| Potency (EC50) | ~12 nM (for recombinant human AMPK α1β1γ1).[2] | Millimolar range (typically 0.5 - 2 mM in cell-based assays).[3][4] |
| Isoform Selectivity | Selective for β1-containing AMPK isoforms. | Generally considered a non-selective AMPK activator, activating complexes with different α-subunits.[5] |
| Known Off-Target Effects | Not widely reported. | Potential for AMPK-independent effects.[1] |
Experimental Protocols
In Vitro AMPK Activation Assay (Western Blot)
This protocol describes a common method to assess the activation of AMPK in cultured cells by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in appropriate culture vessels and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or AICAR for a specified duration (e.g., 1 hour).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a suitable method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Detection: Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands to determine the ratio of phosphorylated protein to total protein.
Recombinant AMPK Enzyme Activity Assay
This biochemical assay directly measures the enzymatic activity of purified recombinant AMPK in the presence of an activator.
-
Reaction Setup: In a microplate, prepare a reaction mixture containing a kinase buffer, recombinant AMPK enzyme (e.g., α1β1γ1), and a synthetic peptide substrate (e.g., SAMS peptide).
-
Compound Addition: Add this compound or ZMP (the active metabolite of AICAR) at various concentrations to the reaction wells.
-
Reaction Initiation: Start the kinase reaction by adding adenosine (B11128) triphosphate (ATP).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Measure the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays using [γ-³²P]ATP or non-radiometric methods such as fluorescence polarization or luminescence-based assays that detect ADP formation.
Mandatory Visualization
Figure 1: Mechanisms of AMPK Activation. This diagram illustrates the direct, allosteric activation of the AMPK complex by this compound, and the indirect activation by AICAR, which requires intracellular conversion to the AMP mimetic, ZMP.
Figure 2: In Vitro AMPK Activation Workflow. This flowchart outlines the key steps in a typical Western blot-based assay to determine the in vitro activation of AMPK by test compounds in a cellular context.
Figure 3: Comparative Logic of AMPK Activators. This diagram presents a logical comparison of the key characteristics of this compound and AICAR, highlighting the cascading differences that stem from their distinct mechanisms of action.
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PF-06685249 vs A-769662: which is a better AMPK activator?
An Objective Comparison of PF-06685249 and A-769662 for AMPK Activation
Introduction
AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status, playing a central role in regulating metabolism.[1][2] As a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, AMPK is activated under conditions of low cellular ATP.[2][3] Once activated, it orchestrates a metabolic switch from ATP-consuming anabolic pathways to ATP-producing catabolic pathways.[1] This positions AMPK as a key therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and diabetic nephropathy.[4][5]
Pharmacological activators are invaluable tools for studying AMPK function and for potential therapeutic development. Among these are this compound and A-769662, both direct, allosteric activators of AMPK. This guide provides a detailed comparison of their mechanisms, potency, and effects, supported by experimental data to assist researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both this compound and A-769662 are direct allosteric activators, meaning they bind directly to the AMPK complex to induce a conformational change that increases its activity, independent of cellular AMP/ATP levels.[2][4][6] However, their specific interactions and consequences differ slightly.
A-769662 functions by mimicking both effects of AMP.[7][8] It causes allosteric activation and, crucially, inhibits the dephosphorylation of a key residue, Threonine-172 (Thr-172), on the catalytic α subunit.[7][9] This phosphorylation is essential for full AMPK activation and is carried out by upstream kinases like LKB1 or CaMKKβ.[2][7][8] A-769662's activation is highly dependent on the presence of the β1 regulatory subunit, showing selectivity for β1-containing AMPK heterotrimers.[2][10]
This compound is also a potent, allosteric AMPK activator.[4] Like A-769662, it selectively activates AMPK complexes that contain the β1 subunit.[6] It binds to a site located between the kinase domain of the α subunit and the carbohydrate-binding module of the β subunit, a site distinct from the AMP-binding sites on the γ subunit.[2]
Potency and Selectivity
Quantitative data clearly demonstrates that this compound is a significantly more potent activator of the human α1β1γ1 AMPK isoform in biochemical assays compared to A-769662.
| Parameter | This compound | A-769662 | Reference |
| Target | Recombinant human AMPK α1β1γ1 | Partially purified rat liver AMPK | [4][11] |
| EC₅₀ | 12 nM | 0.8 µM (800 nM) | [4][11] |
| Binding Affinity (KD) | 14 nM (for α1β1γ1) | Not specified | [4] |
| Subunit Selectivity | Selective for β1-containing complexes | Selective for β1-containing complexes | [6][10] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Cellular and In Vivo Effects
Both compounds have demonstrated efficacy in cellular and animal models, leading to downstream metabolic changes consistent with AMPK activation.
| Compound | Model System | Key Finding | Dosage / Concentration | Reference |
| This compound | ZSF-1 rats (diabetic nephropathy model) | Improved renal function; Increased pAMPK in renal tissue. | 30-100 mg/kg (oral, daily) | [4] |
| A-769662 | Primary rat hepatocytes | Inhibited fatty acid synthesis. | IC₅₀ = 3.2 µM | [5][11] |
| A-769662 | ob/ob mice (obesity model) | Lowered plasma glucose by 40%; Reduced plasma and liver triglycerides. | 30 mg/kg (i.p., b.i.d.) | [11] |
| A-769662 | Mouse embryonic fibroblasts (MEFs) | Increased phosphorylation of Acetyl-CoA Carboxylase (ACC). | Effects evident at 30-100 µM | [7] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that gives half of the maximal inhibition.
Experimental Protocols
Characterizing an AMPK activator typically involves a combination of biochemical and cell-based assays. Below are generalized protocols for key experiments.
In Vitro AMPK Kinase Assay (Biochemical)
This assay directly measures the ability of a compound to activate purified AMPK enzyme.
Objective: To determine the EC₅₀ of an activator on a specific recombinant AMPK isoform (e.g., α1β1γ1).
Materials:
-
Recombinant human AMPK (α1β1γ1)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)
-
SAMS peptide substrate (a recognized AMPK target)[12]
-
[γ-³²P] ATP or a system like ADP-Glo™ for non-radioactive detection[1][12]
-
Test compounds (this compound, A-769662) serially diluted in DMSO.
-
96-well or 384-well plates.
Procedure:
-
Prepare Reagents: Dilute the AMPK enzyme, SAMS substrate, and ATP in kinase buffer.
-
Compound Plating: Add 1-5 µL of serially diluted test compound or vehicle control (DMSO) to the wells of the assay plate.
-
Enzyme/Substrate Addition: Add a solution containing the AMPK enzyme and SAMS substrate to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP (containing [γ-³²P] ATP if using the radioactive method).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[1]
-
Stop Reaction & Detect:
-
Radioactive Method: Stop the reaction by adding phosphoric acid. Spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P] ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Method: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is used to produce a luminescent signal measured by a plate reader.[1]
-
-
Data Analysis: Plot the measured activity against the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.
Cellular AMPK Activation Assay (Western Blot)
This assay determines if a compound can activate AMPK within intact cells by measuring the phosphorylation of AMPK and its downstream target, ACC.
Objective: To confirm target engagement and cellular activity of the activator.
Materials:
-
Cell line (e.g., primary hepatocytes, MEFs, HEK293)
-
Cell culture medium and supplements
-
Test compounds (this compound, A-769662)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC.
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells and grow to desired confluency (e.g., 80-90%).
-
Compound Treatment: Treat cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody overnight at 4°C.
-
Wash and incubate with a secondary antibody.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Determine activation by calculating the ratio of the phosphorylated protein to the total protein (e.g., p-AMPK/t-AMPK).
Conclusion: Which is the Better Activator?
The choice between this compound and A-769662 depends on the specific research goals.
-
This compound is the superior choice when high potency is required. Its EC₅₀ of 12 nM makes it over 60 times more potent than A-769662 in biochemical assays.[4][11] This allows for the use of much lower concentrations in experiments, potentially reducing the risk of off-target effects and making it a more efficient tool for in vitro studies and potentially for in vivo studies where achieving high exposure can be challenging.
-
A-769662 serves as a well-characterized tool compound . It has been used extensively in the literature since its identification, providing a wealth of comparative data and established protocols.[7][8][9][13] While less potent, its mechanism is thoroughly documented, and its effects in various cellular and animal models are well-established.[7][11] It remains a reliable choice for studies aiming to replicate or build upon existing research.
References
- 1. benchchem.com [benchchem.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A-769662 | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PF-06685249 and Other AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel AMP-activated protein kinase (AMPK) activator, PF-06685249, with other well-established AMPK activators. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Overview of AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] Its activation under conditions of low cellular energy (high AMP:ATP ratio) triggers a cascade of events aimed at restoring energy homeostasis. This includes the stimulation of catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, and the inhibition of anabolic, ATP-consuming processes like protein and lipid synthesis.[2][4] Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[5]
AMPK activators can be broadly categorized into two classes based on their mechanism of action:
-
Indirect Activators: These compounds, such as metformin (B114582) and phenformin, increase the cellular AMP:ATP ratio, often by inhibiting mitochondrial respiration.[5][6]
-
Direct Activators: These molecules bind directly to the AMPK complex to induce a conformational change that leads to its activation. This class can be further divided into:
-
AMP Mimetics: Compounds like AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), which is intracellularly converted to ZMP, an AMP analog, that allosterically activates AMPK.[5][7]
-
Allosteric Activators: Molecules like this compound and A-769662 that bind to allosteric sites on the AMPK complex, leading to direct activation and inhibition of dephosphorylation.[5][8]
-
Quantitative Comparison of AMPK Activator Efficacy
The following table summarizes the quantitative data on the efficacy of this compound compared to other prominent AMPK activators. It is important to note that the reported values are derived from various studies and experimental conditions, which should be taken into account for direct comparison.
| Activator | Class | Target/Mechanism | EC50 / Effective Concentration | Key Findings & Context |
| This compound | Direct (Allosteric) | Binds to an allosteric site on AMPK | EC50: 12 nM (recombinant human α1β1γ1-AMPK)[8] Kd: 14 nM [8] | A potent, orally active allosteric activator.[8] It has shown efficacy in preclinical models of diabetic nephropathy.[8] this compound is selective for AMPK complexes containing the β1 subunit.[9] |
| A-769662 | Direct (Allosteric) | Binds to an allosteric site on the AMPK β1 subunit | EC50: 0.8 µM (cell-free, partially purified rat liver AMPK)[10] IC50: 3.2 µM (fatty acid synthesis inhibition in primary rat hepatocytes)[10] | A potent, reversible, and direct AMPK activator.[1] Like this compound, it is selective for β1-containing AMPK complexes.[9] |
| Metformin | Indirect | Inhibits mitochondrial complex I, increasing the cellular AMP:ATP ratio | ~2 mM (in cells for significant AMPK activation)[5][11] | A widely used first-line drug for type 2 diabetes.[12] Its activation of AMPK is indirect and requires higher concentrations in cellular assays compared to direct activators.[11] |
| AICAR (Acadesine) | Direct (AMP Mimetic) | Converted intracellularly to ZMP, an AMP analog | ~0.5 - 2 mM (in cells for AMPK activation)[13] | A widely used research tool for activating AMPK.[7] It can have some AMPK-independent effects due to its mechanism of action.[14][15] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the AMPK signaling pathway and a typical experimental workflow for evaluating AMPK activator efficacy.
Caption: The AMPK signaling cascade, illustrating upstream activators and downstream metabolic consequences.
Caption: A generalized workflow for assessing the efficacy of AMPK activators in a cellular context.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Western Blot Analysis for AMPK Activation
Objective: To determine the phosphorylation status of AMPK (at Thr172 on the α-subunit) and its downstream target, Acetyl-CoA Carboxylase (ACC), as a measure of AMPK activation in cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., primary hepatocytes, C2C12 myotubes, or cancer cell lines like HCT116) in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells for 2-3 hours before treatment.[2][3]
-
Treat cells with the AMPK activator of interest (e.g., this compound, A-769662, Metformin, AICAR) at various concentrations for a specified time (typically 30 minutes to 24 hours).[2][13] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Perform densitometric analysis to quantify the band intensities. The ratio of phosphorylated protein to total protein is calculated to determine the extent of AMPK activation.
-
In Vitro AMPK Kinase Assay
Objective: To directly measure the enzymatic activity of purified AMPK in the presence of a test compound.
Protocol:
-
Reaction Setup:
-
Compound Addition:
-
Add the AMPK activator (e.g., this compound, A-769662) at various concentrations to the reaction wells. Include a vehicle control and a known activator like AMP as a positive control.
-
-
Incubation:
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Detection (Radiometric Assay):
-
Stop the reaction by adding a solution like 7.5 M guanidine (B92328) hydrochloride.[16]
-
Spot the reaction mixture onto a phosphocellulose paper or a specific capture membrane.
-
Wash the paper/membrane to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter. The amount of incorporated ³²P is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (e.g., in pmol of phosphate (B84403) incorporated per minute per mg of enzyme).
-
Plot the enzyme activity against the activator concentration to determine the EC50 value.
-
Conclusion
This compound is a highly potent, direct allosteric activator of AMPK, demonstrating significantly greater potency in in vitro assays compared to other well-known activators like A-769662, and orders of magnitude more potent than the cellular effective concentrations of indirect activators like metformin and AMP mimetics like AICAR.[8][10][11][13] The choice of an AMPK activator for research or therapeutic development will depend on the specific application, desired potency, and whether a direct or indirect mode of action is preferred. The experimental protocols provided in this guide offer a foundation for the rigorous evaluation of these and other novel AMPK activators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting metabolism and AMP-activated kinase with metformin to sensitize non-small cell lung cancer (NSCLC) to cytotoxic therapy: translational biology and rationale for current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AICAR | Cell Signaling Technology [cellsignal.com]
- 14. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) | MDPI [mdpi.com]
A Comparative Analysis of the Off-Target Profiles of PF-06685249 and Other Kinase Activators
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at Kinase Activator Selectivity
In the landscape of kinase-targeted drug discovery, understanding the selectivity of a compound is paramount. While on-target efficacy is the primary goal, off-target activities can lead to unforeseen side effects or even present opportunities for therapeutic polypharmacology. This guide provides a comparative overview of the off-target profile of PF-06685249, a direct allosteric activator of AMP-activated protein kinase (AMPK), with other notable kinase activators, A-769662 and MK-8722.
Executive Summary
This guide synthesizes available data on the selectivity and off-target effects of three key AMPK activators: this compound, A-769662, and MK-8722. While comprehensive kinome-wide profiling data for this compound is not publicly available, its known β1-isoform selectivity suggests a targeted mechanism of action. In contrast, A-769662 has been profiled against a panel of kinases and demonstrates high selectivity for AMPK, although some non-kinase off-targets have been identified. MK-8722 is a pan-AMPK activator with a known off-target activity and a noted association with cardiac hypertrophy in preclinical models. This document aims to provide a clear comparison based on the current scientific literature to aid researchers in the selection and interpretation of studies involving these compounds.
On-Target and Off-Target Profiles
The following table summarizes the known on-target and off-target activities of this compound, A-769662, and MK-8722. It is important to note that the available data varies in its comprehensiveness for each compound.
| Compound | Primary Target | Known Off-Target Kinases | Known Non-Kinase Off-Targets | Key Selectivity Information |
| This compound | AMP-activated protein kinase (AMPK) | Data not publicly available. | Data not publicly available. | Described as a β1-selective allosteric activator of AMPK, suggesting selectivity over β2-containing AMPK complexes[1]. |
| A-769662 | AMP-activated protein kinase (AMPK) | Highly selective; a screen against 76 kinases showed minimal off-target kinase activity[2]. | 26S proteasome, Na+/K+-ATPase[3]. | Potent, reversible activator that displays selectivity for AMPK heterotrimers containing the β1 subunit[4][5]. |
| MK-8722 | AMP-activated protein kinase (AMPK) | Data from a full kinome scan is not publicly available. | Serotonin 5-HT2A receptor[1]. | A potent, systemic pan-AMPK activator, activating all 12 mammalian AMPK isoforms[1][6]. Associated with cardiac hypertrophy in preclinical studies[6][7]. |
Signaling Pathways and Experimental Workflows
To provide context for the action of these activators and the methods used to assess their selectivity, the following diagrams illustrate the AMPK signaling pathway and the general workflows for two key experimental protocols.
AMPK Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. It is activated in response to an increase in the cellular AMP:ATP ratio, typically caused by metabolic stresses. The canonical activation of AMPK involves phosphorylation by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2)[8][9][10][11][12]. Once activated, AMPK phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.
Experimental Workflow: KINOMEscan
The KINOMEscan™ assay is a competition-based binding assay used to quantitatively measure the interaction of a test compound with a large panel of kinases. It does not measure enzymatic activity but rather the ability of a compound to displace a ligand from the kinase's active site.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein, making it more resistant to thermal denaturation.
Experimental Protocols
KINOMEscan™ Assay Protocol (General Overview)
The KINOMEscan™ platform utilizes a competition binding assay to determine the binding affinity of a compound against a large panel of kinases[13][14].
-
Assay Components : The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand (typically an ATP-competitive ligand) bound to a solid support (e.g., beads), and the test compound.
-
Competition : The kinase, immobilized ligand, and test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing : After incubation, unbound components are washed away.
-
Quantification : The amount of kinase remaining bound to the solid support is quantified by detecting the DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis : The results are typically expressed as a percentage of the control (DMSO) signal. A lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.
Cellular Thermal Shift Assay (CETSA) Protocol (General Overview)
CETSA is a powerful tool for verifying target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding[15][16][17].
-
Cell Treatment : Intact cells are treated with the compound of interest or a vehicle control (e.g., DMSO) for a specified duration.
-
Heat Challenge : The treated cells are then subjected to a temperature gradient or a specific temperature for a short period. Unbound proteins will denature and aggregate at their characteristic melting temperatures.
-
Cell Lysis and Fractionation : The cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Detection : The amount of the target protein remaining in the soluble fraction is quantified. This is commonly done using Western blotting, but other methods like mass spectrometry or specific immunoassays can also be used.
-
Data Analysis : An increase in the amount of soluble target protein at higher temperatures in the presence of the compound, compared to the vehicle control, indicates that the compound has bound to and stabilized the protein. This thermal shift can be used to determine target engagement and, with a dose-response experiment, the potency of the compound in a cellular environment.
Conclusion
The selection of a kinase activator for research or therapeutic development requires a thorough understanding of its selectivity profile. While this compound is suggested to be a selective AMPK activator, the lack of publicly available, comprehensive off-target data makes a direct comparison with other activators challenging. A-769662 appears to be a highly selective AMPK activator with some identified non-kinase off-targets. MK-8722, as a pan-AMPK activator, has a broader on-target profile and a known off-target activity, with the important consideration of inducing cardiac hypertrophy in preclinical models. Researchers should carefully consider these profiles in the context of their specific experimental systems and therapeutic goals. Further kinome-wide screening of this compound would be invaluable to the scientific community for a more complete comparative analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 [frontiersin.org]
- 5. A-769662 | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. selleckchem.com [selleckchem.com]
- 15. CaMKK2 Signaling in Metabolism and Skeletal Disease: A New Axis with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 17. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PF-06685249 Results with Genetic AMPK Activation: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary methods for activating AMP-activated protein kinase (AMPK): the pharmacological activator PF-06685249 and genetic modification to induce constitutive AMPK activation. This comparison is essential for validating the on-target effects of this compound and understanding the broader physiological consequences of sustained AMPK signaling.
Executive Summary
Pharmacological activation of AMPK with molecules like this compound offers a potent and temporally controlled method to study AMPK function. Genetic models, such as those expressing a constitutively active AMPK, provide a valuable tool for dissecting the long-term consequences of pathway activation in a tissue-specific or systemic manner. While both approaches converge on the activation of the AMPK signaling cascade, they present distinct advantages and limitations. This guide synthesizes available data to offer a direct comparison of their effects on key downstream targets and metabolic processes, alongside detailed experimental protocols to aid in study design and data interpretation.
Data Presentation: Pharmacological vs. Genetic AMPK Activation
The following tables summarize quantitative data from studies utilizing either the pharmacological activator this compound (or its close analog PF-06409577) or a genetic model of constitutively active AMPK. It is important to note that these data are compiled from different studies and experimental systems; therefore, direct quantitative comparisons should be made with caution.
Table 1: Effect of Pharmacological and Genetic AMPK Activation on Acetyl-CoA Carboxylase (ACC) Phosphorylation
| Activation Method | Model System | Treatment/Genetic Modification | Outcome Measure | Result | Reference |
| Pharmacological | Primary Rat Hepatocytes | 10 µM PF-06409577 | pACC (Ser79)/total ACC | Significant increase in ACC phosphorylation | [1](--INVALID-LINK--) |
| Pharmacological | Mouse Embryonic Fibroblasts (MEFs) | 1 µM AICAR (AMPK activator) | pACC (Ser79)/total ACC | ~4-fold increase in ACC phosphorylation | [2](--INVALID-LINK--) |
| Genetic | Mouse Liver (in vivo) | Adenovirus expressing constitutively active AMPKα2 | pACC/total ACC | ~2.5-fold increase in ACC phosphorylation | [3](--INVALID-LINK--) |
| Genetic | Mouse Embryonic Fibroblasts (MEFs) | AMPKα1/α2 double knockout | pACC (Ser79)/total ACC | Abolished AICAR-induced ACC phosphorylation | [2](--INVALID-LINK--) |
Table 2: Effect of Pharmacological and Genetic AMPK Activation on Gene Expression
| Activation Method | Model System | Treatment/Genetic Modification | Key Genes Affected | Result | Reference |
| Pharmacological | C4-2 Prostate Cancer Cells | AICAR | p53, p21, S6K, IGF-1, IGF1R | Downregulation of p53 and p21; Upregulation of S6K, IGF-1, and IGF1R | [4](--INVALID-LINK--) |
| Genetic | Mouse Liver (in vivo) | Inducible constitutively active AMPK (iAMPKCA) | Genes involved in inflammation and fibrosis | Decreased expression | [5](--INVALID-LINK--) |
| Genetic | Primary Rat Hepatocytes | Adenovirus expressing constitutively active AMPKα1 | Fatty Acid Synthase (FAS), L-type Pyruvate Kinase (L-PK), S14, ACC | Blocked glucose-induced activation of gene expression | [6](--INVALID-LINK--) |
Table 3: Effect of Pharmacological and Genetic AMPK Activation on Metabolic Parameters
| Activation Method | Model System | Treatment/Genetic Modification | Metabolic Parameter | Result | Reference |
| Pharmacological | ZSF-1 rats (model of diabetic nephropathy) | 30-100 mg/kg this compound | Renal function | Improved renal function | (--INVALID-LINK--) |
| Pharmacological | Rodent and Primate Models | PF-06409577 | Hepatic and systemic lipid and cholesterol levels | Lowered levels | [1](--INVALID-LINK--) |
| Genetic | Mouse Liver (in vivo) | Inducible constitutively active AMPK (iAMPKCA) | Hepatic lipid content | Reduced hepatic steatosis | [5](--INVALID-LINK--) |
| Genetic | Mouse Liver (in vivo) | Adenovirus expressing constitutively active AMPKα2 | Blood glucose | Significantly decreased blood glucose levels | [3](--INVALID-LINK--) |
Experimental Protocols
Pharmacological Activation of AMPK with this compound in Primary Hepatocytes
This protocol is adapted from studies investigating the effects of direct AMPK activators in primary liver cells.
1. Isolation and Culture of Primary Hepatocytes:
-
Isolate primary hepatocytes from rodents or humans using a two-step collagenase perfusion method.
-
Plate the isolated hepatocytes on collagen-coated plates in a suitable culture medium (e.g., William's E Medium supplemented with serum and antibiotics).
-
Allow cells to attach and form a monolayer for at least 4-6 hours before treatment.
2. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Store the stock solution at -20°C or -80°C.
3. Treatment of Hepatocytes:
-
On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentrations in a serum-free culture medium.
-
Remove the plating medium from the hepatocytes and replace it with the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2.
4. Downstream Analysis:
-
After incubation, wash the cells with cold PBS.
-
Lyse the cells in a suitable buffer for downstream applications such as Western blotting (to analyze protein phosphorylation, e.g., pACC), qPCR (to analyze gene expression), or metabolic assays (e.g., fatty acid synthesis).
Genetic Activation of AMPK using Adenovirus-mediated Expression of Constitutively Active AMPK in Hepatocytes
This protocol describes the use of an adenoviral vector to express a constitutively active form of the AMPKα subunit in primary hepatocytes.
1. Production and Purification of Recombinant Adenovirus:
-
Clone the cDNA encoding a constitutively active mutant of the AMPKα subunit (e.g., a truncated version of AMPKα2) into an adenoviral shuttle vector.
-
Generate recombinant adenovirus in a packaging cell line (e.g., HEK293 cells) through transfection and subsequent amplification.
-
Purify the adenovirus using methods such as cesium chloride density gradient centrifugation.
-
Determine the viral titer (plaque-forming units per ml).
2. Transduction of Primary Hepatocytes:
-
Isolate and culture primary hepatocytes as described in the pharmacological protocol.
-
After cell attachment, replace the culture medium with a fresh medium containing the recombinant adenovirus at a specific multiplicity of infection (MOI). A control adenovirus (e.g., expressing GFP) should be used in parallel.
-
Incubate the cells with the virus for a defined period (e.g., 24-48 hours) to allow for efficient gene expression.
3. Downstream Analysis:
-
Following the incubation period, harvest the cells for analysis.
-
Confirm the expression of the constitutively active AMPK protein via Western blotting.
-
Analyze the phosphorylation of downstream targets (e.g., pACC), changes in gene expression, and metabolic functions as described in the pharmacological protocol.
Mandatory Visualization
AMPK Signaling Pathway
Caption: Overview of the AMPK signaling pathway activation and downstream effects.
Experimental Workflow: Pharmacological vs. Genetic Activation
Caption: Comparative workflow for pharmacological and genetic AMPK activation studies.
Logical Relationship: Validating On-Target Effects
Caption: Logical framework for validating on-target effects of AMPK activators.
References
- 1. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-term overexpression of a constitutively active form of AMP-activated protein kinase in the liver leads to mild hypoglycemia and fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | AMPKβ isoform expression patterns in various adipocyte models and in relation to body mass index [frontiersin.org]
- 4. Genetic Liver-Specific AMPK Activation Protects against Diet-Induced Obesity and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Role of AMP-Activated Protein Kinase in the Regulation of Glucose-Activated Gene Expression Using Constitutively Active and Dominant Negative Forms of the Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of PF-06685249 and Other Novel AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a highly attractive therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and diabetic nephropathy. In recent years, a variety of novel direct and indirect AMPK activators have been developed, each with distinct mechanisms of action and pharmacological profiles. This guide provides an objective, data-driven comparison of PF-06685249, a potent and selective direct AMPK activator, with other notable novel activators in its class.
Overview of AMPK Activation
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1][2] Its activation is triggered by an increase in the cellular AMP:ATP ratio, a signal of energy stress. This activation involves the phosphorylation of threonine 172 on the α subunit by upstream kinases such as LKB1 and CaMKKβ.[2] Small molecule activators can modulate AMPK activity through direct allosteric binding or by indirectly increasing cellular AMP levels.
Direct Allosteric AMPK Activation
The following diagram illustrates the direct activation of AMPK by allosteric activators, which bind to a site distinct from the AMP binding site, inducing a conformational change that promotes activation.
Caption: Mechanism of direct allosteric AMPK activation.
Quantitative Comparison of Novel AMPK Activators
The following tables summarize the in vitro potency and isoform selectivity of this compound and other selected novel direct AMPK activators.
Table 1: In Vitro Potency of Direct AMPK Activators
| Compound | Target | Assay Type | EC50 / IC50 (nM) | Reference |
| This compound | Recombinant AMPK α1β1γ1 | FRET-based assay | 12 | [3] |
| This compound | Human AMPK α1β1γ1 | Not Specified | 8 | [4] |
| This compound | Human AMPK α2β1γ1 | Not Specified | 6 | [4] |
| A-769662 | Purified AMPK | Cell-free assay | ~300 | [1] |
| Compound 991 | Purified AMPK | Cell-free assay | 5-10 fold more potent than A-769662 | [1][2] |
| D561-0775 | AMPK | Enzyme activity assay | Significantly higher activity than AMP at 30 µM | [5] |
Table 2: Isoform Selectivity of Direct AMPK Activators
| Compound | Selectivity Profile | Comments | Reference |
| This compound | Selective for β1-containing isoforms | Allosteric activator | [4][6] |
| A-769662 | Selective for β1 subunit | Allosteric activator that also inhibits dephosphorylation | [1] |
| Compound 991 | Similar to A-769662 | Binds to the same allosteric site as A-769662 | [1][2] |
| PF-739 | Pan-activator | Activates multiple AMPK isoforms | [7][8] |
| SC4 | α2 > α1 isoforms | Intermediate activator with isoform preference | [8] |
| C2/C13 | γ1/2 > γ3 isoforms | Intermediate activator with isoform preference | [8] |
In Vivo Efficacy of this compound
Preclinical studies in a ZSF-1 rat model of diabetic nephropathy have demonstrated the in vivo efficacy of this compound.[3][9] Oral administration of this compound resulted in improved renal function and a reduction in proteinuria.[3][4] These findings highlight the therapeutic potential of selective AMPK activation in treating complications associated with metabolic disease.
Experimental Protocols
Detailed experimental protocols are crucial for the independent validation of these findings. Below is a generalized workflow for evaluating novel AMPK activators.
Caption: General workflow for novel AMPK activator evaluation.
Key Experimental Methodologies
1. In Vitro AMPK Activation Assay (FRET-based):
-
Objective: To determine the direct activation potential and potency (EC50) of a compound on purified AMPK isoforms.
-
Principle: A fluorescently labeled peptide substrate for AMPK is used. Upon phosphorylation by AMPK, the peptide is cleaved by a protease, leading to a change in the Förster Resonance Energy Transfer (FRET) signal.
-
Protocol Outline:
-
Purified recombinant AMPK heterotrimers (e.g., α1β1γ1, α2β1γ1) are incubated with the test compound at various concentrations.
-
The FRET peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A protease is added to the reaction, and the change in FRET signal is measured over time using a plate reader.
-
EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular AMPK Activation Assay (Western Blot for p-ACC):
-
Objective: To assess the ability of a compound to activate AMPK in a cellular context.
-
Principle: Activated AMPK phosphorylates its downstream target, Acetyl-CoA Carboxylase (ACC), at a specific site (e.g., Ser79). The level of phosphorylated ACC (p-ACC) can be quantified by Western blot as a marker of AMPK activity.
-
Protocol Outline:
-
Culture relevant cells (e.g., primary hepatocytes, C2C12 myotubes) to near confluence.
-
Treat cells with the test compound at various concentrations for a specified duration.
-
Lyse the cells and determine the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for p-ACC and total ACC.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize and quantify the protein bands using a chemiluminescence detection system. The ratio of p-ACC to total ACC is calculated to determine the extent of AMPK activation.
-
3. In Vivo Efficacy Study in a Diabetic Nephropathy Model (ZSF-1 Rats):
-
Objective: To evaluate the therapeutic efficacy of a lead compound in a relevant animal model of disease.
-
Protocol Outline:
-
Use ZSF-1 rats, a model that spontaneously develops obesity, diabetes, and diabetic nephropathy.
-
Treat animals with the test compound or vehicle control via oral gavage daily for a predetermined period (e.g., 8-12 weeks).
-
Monitor key parameters throughout the study, including body weight, food and water intake, blood glucose, and urinary albumin excretion.
-
At the end of the study, collect blood and kidney tissues for analysis.
-
Measure markers of renal function (e.g., serum creatinine, BUN) and histological changes in the kidney (e.g., glomerulosclerosis, tubulointerstitial fibrosis).
-
Assess target engagement by measuring the ratio of phosphorylated AMPK to total AMPK in kidney tissue lysates via Western blot.
-
Conclusion
This compound is a potent and selective direct activator of AMPK with demonstrated in vivo efficacy in a preclinical model of diabetic nephropathy. Its high potency and selectivity for β1-containing isoforms distinguish it from other pan-activators and earlier-generation compounds. The provided data and experimental frameworks offer a foundation for researchers to conduct further comparative studies and to better understand the therapeutic potential of targeting specific AMPK isoforms in various disease contexts. The continued development of novel AMPK activators with diverse selectivity profiles will be crucial for advancing this promising therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. PF-06885249(PF249) – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Dawn of Precision AMPK Activation: PF-06685249 as a Superior Alternative to Less Selective Activators
For researchers, scientists, and drug development professionals navigating the complexities of metabolic research, the quest for precise molecular tools is paramount. In the realm of AMP-activated protein kinase (AMPK) activation, the emergence of PF-06685249 represents a significant leap forward, offering a highly selective and potent alternative to traditional, less discriminate activators like AICAR and metformin (B114582).
This guide provides an objective comparison of this compound with these conventional AMPK activators, supported by experimental data, detailed methodologies, and clear visualizations to empower informed decisions in experimental design and drug discovery.
Unveiling the Selectivity Advantage of this compound
AMPK is a heterotrimeric enzyme existing in multiple isoforms, with the β-subunit playing a crucial role in determining activator selectivity. This compound is a direct, allosteric activator that exhibits remarkable selectivity for AMPK heterotrimers containing the β1 subunit over those with the β2 subunit.[1] This targeted action is a stark contrast to the indirect and non-selective mechanisms of AICAR and metformin.
AICAR (Acadesine) , an adenosine (B11128) analog, is intracellularly converted to ZMP, which mimics AMP and allosterically activates AMPK. However, its effects are not isoform-specific and can lead to off-target effects due to its structural similarity to adenosine.
Metformin , a widely used anti-diabetic drug, activates AMPK indirectly, primarily by inhibiting the mitochondrial respiratory chain complex I. This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK. This mechanism is inherently non-selective for AMPK isoforms and can have broader cellular effects beyond AMPK activation.
The superior selectivity of this compound minimizes the potential for confounding off-target effects, enabling researchers to dissect the specific roles of β1-containing AMPK isoforms in cellular and physiological processes.
Quantitative Comparison of AMPK Activators
The following tables summarize the key quantitative data for this compound, AICAR, and Metformin, highlighting the superior potency and selectivity of this compound.
Table 1: Potency of AMPK Activators (EC50)
| Compound | AMPK Isoform | EC50 (nM) | Mechanism of Action |
| This compound | α1β1γ1 | 6 - 12[2][3] | Direct, Allosteric (β1-selective) |
| α2β1γ1 | 6 - 8[2] | Direct, Allosteric (β1-selective) | |
| α1β2γ1 | >40,000[2] | - | |
| α2β2γ1 | >40,000[2] | - | |
| AICAR | Various | Typically in the µM to mM range (in cells) | Indirect, AMP Mimetic |
| Metformin | Various | Typically in the mM range (in cells) | Indirect, Mitochondrial Inhibition |
Note: EC50 values for AICAR and Metformin are often reported from cellular assays and can vary significantly depending on cell type and experimental conditions. The data for this compound is from in vitro assays with recombinant human AMPK.
Table 2: Selectivity Profile of this compound
| AMPK Isoform | EC50 (nM) | Selectivity (vs. β2 isoforms) |
| α1β1γ1 | 6 - 12 | >3,300-fold |
| α2β1γ1 | 6 - 8 | >5,000-fold |
| α1β2γ1 | >40,000 | - |
| α2β2γ1 | >40,000 | - |
Signaling Pathways: A Tale of Three Activators
The distinct mechanisms of action of this compound, AICAR, and Metformin lead to different downstream signaling cascades.
This compound directly and selectively activates β1-containing AMPK isoforms, leading to precise downstream signaling. In contrast, AICAR and Metformin activate all AMPK isoforms through indirect mechanisms, which can result in a broader and less defined cellular response. A key downstream event for all three activators is the phosphorylation of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism.[4][5][6][7][8][9][10][11][12]
Experimental Protocols
To facilitate the independent evaluation of these AMPK activators, detailed experimental protocols for an in vitro AMPK activity assay are provided below.
In Vitro AMPK Activity Assay using the SAMS Peptide
This assay measures the phosphorylation of the synthetic SAMS peptide (HMRSAMSGLHLVKRR), a well-established substrate for AMPK.
Materials:
-
Recombinant human AMPK (α1β1γ1, α2β1γ1, α1β2γ1, α2β2γ1 isoforms)
-
SAMS peptide
-
This compound, AICAR (as ZMP), Metformin
-
Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
ATP solution
-
AMP solution (for AICAR and Metformin assays)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter and vials
Experimental Workflow:
Procedure:
-
Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Kinase Assay Buffer and SAMS peptide (final concentration typically 200 µM).
-
Add Activator: Add serial dilutions of this compound, ZMP (for AICAR), or Metformin to the reaction mixture. For Metformin, ensure the assay buffer contains a physiological concentration of AMP.
-
Add AMPK Enzyme: Add the specific recombinant AMPK isoform to the reaction mixture. The amount of enzyme should be optimized for linear reaction kinetics.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP and unlabeled ATP to the desired final concentration (e.g., 100 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop Reaction and Spot: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.
-
Scintillation Counting: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the enzyme and determine the EC50 values for each activator by plotting the activity against the log of the activator concentration.
Conclusion
This compound stands out as a highly potent and selective tool for the investigation of AMPK signaling. Its direct and β1-isoform-specific mechanism of action provides a level of precision that is unattainable with less selective activators like AICAR and metformin. For researchers aiming to elucidate the specific functions of β1-containing AMPK complexes in health and disease, this compound offers a clear and powerful advantage, paving the way for more targeted and impactful discoveries in the field of metabolic research.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound |CAS:1467059-70-6 Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. search.library.northwestern.edu [search.library.northwestern.edu]
- 6. Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin–sensitizing effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metformin induces protein acetylation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin Shows an Antidiabetic Effect by Regulating Lipid Metabolism via AMPK-ACC Pathway | TCI EUROPE N.V. [tcichemicals.com]
- 10. Chronic AMP-kinase activation with AICAR reduces adiposity by remodeling adipocyte metabolism and increasing leptin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AICAR Positively Regulate Glycogen Synthase Activity and LDL Receptor Expression through Raf-1/MEK/p42/44MAPK/p90RSK/GSK-3 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The AMPK agonist 5‐aminoimidazole‐4‐carboxamide ribonucleotide (AICAR), but not metformin, prevents inflammation‐associated cachectic muscle wasting | EMBO Molecular Medicine [link.springer.com]
A Comparative Analysis of PF-06685249's Efficacy in Preclinical Models of Diabetic Nephropathy
An objective review of the AMPK activator PF-06685249 in comparison to established diabetes therapies in rodent models of diabetic kidney disease.
This guide provides a comparative overview of the pre-clinical efficacy of this compound, a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK), in models of diabetic nephropathy. The performance of this compound is contrasted with that of established anti-diabetic drug classes, including SGLT2 inhibitors, GLP-1 receptor agonists, and DPP-4 inhibitors, in widely used rodent models of type 2 diabetes and associated kidney disease.
Performance in the ZSF-1 Rat Model of Diabetic Nephropathy
The ZSF-1 rat is a well-established model of diabetic nephropathy, exhibiting key features of the human disease, including obesity, hyperglycemia, insulin (B600854) resistance, and progressive kidney damage.
Table 1: Comparison of this compound and Empagliflozin in ZSF-1 Rats
| Parameter | This compound | Empagliflozin (SGLT2 Inhibitor) |
| Dose | 30-100 mg/kg, p.o., daily | 30 mg/kg/day, p.o. |
| Treatment Duration | 68 days | 6 weeks |
| Effect on Renal Function | Improved renal function | No significant improvement in GFR; Increased UACR |
| Key Findings | Increased the ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in renal tissue.[1] | Reduced blood glucose levels.[2][3] |
| Reference | MedChemExpress Product Information | Park et al., 2020 |
Performance in the db/db Mouse Model of Type 2 Diabetes
The db/db mouse is a genetic model of obesity, diabetes, and diabetic complications, characterized by a mutation in the leptin receptor gene.
Table 2: Comparison of Liraglutide (GLP-1 Receptor Agonist) and Sitagliptin (DPP-4 Inhibitor) in db/db Mice and Diabetic Rats
| Drug Class | Liraglutide (GLP-1 Receptor Agonist) | Sitagliptin (DPP-4 Inhibitor) |
| Animal Model | db/db mice | STZ-induced diabetic rats |
| Dose | 200-240 µg/kg/day, s.c. or i.p. | 100 mg/kg/day, p.o. |
| Treatment Duration | 5-16 weeks | 90 days |
| Effect on Glycemic Control | Significantly decreased fasting blood glucose.[4][5] | Significantly reduced blood glucose levels.[6][7] |
| Effect on Renal/Cardiac Markers | Not specifically reported in the cited studies. | Improved serum troponin I and CK-MB levels.[6] |
| Key Findings | Improved cognitive function and reversed neuronal loss.[8] | Mitigated weight loss and improved cardiac oxidative stress.[6] |
| Reference | Zhang et al., 2020; Liu et al., 2022 | Al-Rasheed et al., 2023 |
Note: A direct comparison with this compound in the db/db mouse model is not available in the public domain.
Experimental Protocols
This compound in ZSF-1 Rats
-
Animal Model: Obese ZSF-1 rats, a model for diabetic nephropathy.[1]
-
Drug Administration: this compound was administered orally at doses of 30 mg/kg and 100 mg/kg, once daily for either 3 or 68 consecutive days.[1]
-
Endpoint Analysis: The ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in renal pole tissue was assessed to confirm target engagement. Renal function was evaluated, although specific markers were not detailed in the available source.[1]
Empagliflozin in ZSF-1 Rats
-
Animal Model: Male lean and obese ZSF-1 rats.
-
Drug Administration: Empagliflozin was administered at a dose of 30 mg/kg/day for 6 weeks.[2][3]
-
Endpoint Analysis: Metabolic parameters including blood glucose, plasma proteins, albumin, AST, ALT, and ALP were measured. Cardiovascular parameters such as systolic blood pressure and vascular reactivity were also assessed.[2][3]
Liraglutide in db/db Mice
-
Animal Model: 7-week-old male db/db mice.
-
Drug Administration: Liraglutide was administered via subcutaneous injection at a dose of 240 µg/kg/day for 16 weeks.[8] Another study used intraperitoneal injections of 200 µg/kg/day for 5 weeks.[4][5]
-
Endpoint Analysis: Cognitive function was assessed using behavioral tests. Neuronal survival in the hippocampus was evaluated by immunofluorescence. Blood glucose levels were monitored throughout the study.[8]
Sitagliptin in Streptozotocin (STZ)-induced Diabetic Rats
-
Animal Model: Male rats with diabetes induced by a single intraperitoneal injection of STZ (55 mg/kg).
-
Drug Administration: Sitagliptin was administered orally at a dose of 100 mg/kg daily for 90 days.[6]
-
Endpoint Analysis: Body weight and blood glucose levels were monitored. Serum levels of cardiac biomarkers (troponin I and CK-MB) were measured. Cardiac tissue was analyzed for markers of oxidative stress.[6]
Mechanistic Insights: Signaling Pathways
AMPK Activation Pathway by this compound in Diabetic Nephropathy
This compound is an allosteric activator of AMPK. In the context of diabetic nephropathy, hyperglycemia and increased levels of free fatty acids can lead to cellular stress and a decrease in the AMP:ATP ratio, which in turn activates AMPK. Activated AMPK plays a crucial role in restoring cellular energy homeostasis and mitigating cellular damage through various downstream pathways.
Caption: AMPK activation by this compound and its downstream effects.
Experimental Workflow for Preclinical Evaluation in Diabetic Models
The general workflow for evaluating anti-diabetic compounds in preclinical models involves several key stages, from model selection and drug administration to endpoint analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 3. Protocol for a preclinical systematic review and meta-analysis of pharmacological targeting of peroxisome proliferator-activated receptors in experimental renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK Mediates the Initiation of Kidney Disease Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the AMP-related kinase (AMPK) induces renal vasodilatation and downregulates Nox-derived reactive oxygen species (ROS) generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lean ZSF1 rats in basic research on heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZSF1 rat as animal model for HFpEF: Development of reduced diastolic function and skeletal muscle dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PF-06685249: A Guide for Laboratory Professionals
This document provides essential guidance on the safe and proper disposal procedures for PF-06685249, a potent allosteric activator of AMP-activated protein kinase β1 (AMPKβ1) heterotrimers. Adherence to these protocols is critical to ensure personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for comprehensive safety information. General best practices include working in a well-ventilated area, preferably under a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[1] In case of exposure, follow standard first-aid procedures and seek medical attention.[1]
Key Chemical Identifiers:
II. Disposal of this compound Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. The primary principle is to manage it as chemical waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all solid waste of this compound in a dedicated, clearly labeled, and sealed container.
-
Solutions of this compound in solvents like DMF, DMSO, or Ethanol should be collected in a separate, compatible, and labeled liquid waste container.[2]
-
Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other required hazard warnings.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all storage guidelines outlined in the SDS.
-
-
Final Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Follow all institutional and regulatory procedures for waste pickup and disposal.
-
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure.
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety office at your institution.
IV. Data Presentation
No quantitative data for disposal procedures is available in the provided search results. For specific disposal parameters, refer to the complete Safety Data Sheet (SDS) for this compound.
V. Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the provided search results. The disposal process should follow the general guidelines outlined above and be in strict accordance with the specific instructions provided in the product's SDS.
VI. Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling PF-06685249
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of PF-06685249. Given that specific hazard data for this novel compound is limited, a cautious approach based on the handling of potent pharmaceutical compounds is mandatory. This compound is an indole-3-carboxylic acid derivative and should be handled with the assumption of high potency and potential for biological activity upon exposure.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent research compounds like this compound. The required level of PPE is dictated by the specific laboratory procedure and the physical form of the compound.
| Activity | Required Personal Protective Equipment | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with a face shield.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Disposable sleeves. | High risk of aerosolization and inhalation of fine powders. Full respiratory and skin protection is essential to prevent exposure. |
| Solution Preparation and Handling | - Certified chemical fume hood.- Standard lab coat.- Chemical splash goggles or safety glasses with side shields.- Single pair of chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Nitrile gloves. | Basic protection against incidental contact during routine laboratory work. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize the risk of exposure and contamination when working with this compound.
A. Preparation
-
Consult Safety Data Sheet (SDS): Although a detailed SDS for this compound may not be publicly available, review any information provided by the supplier.
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the compound, its physical form, and the procedures involved.
-
Prepare Work Area: Ensure that the designated workspace, preferably a certified chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be placed in the hood before starting the experiment. A spill kit should be readily accessible.
B. Experiment Execution
-
Don PPE: Put on the appropriate PPE as determined by the risk assessment and the activity-specific table above.
-
Handling: All manipulations of this compound, including weighing, dissolving, and aliquoting, should be performed within a containment device such as a chemical fume hood or a glove box.
-
Decontamination: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable cleaning agent, such as a 70% ethanol (B145695) solution, followed by a thorough rinse with distilled water.
C. Post-Experiment
-
Doff PPE: Remove PPE in the correct sequence to avoid self-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.
-
Waste Segregation: All contaminated materials must be segregated and labeled as hazardous waste.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous.
| Waste Type | Disposal Procedure | Rationale |
| Solid this compound Waste | - Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. | To prevent the release of the potent compound into the environment. The container must be compatible with the chemical. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To minimize handling of contaminated items and prevent accidental exposure. |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To prevent the spread of contamination outside of the laboratory. |
| Aqueous Waste (Solutions containing this compound) | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | To ensure proper waste stream management and prevent unexpected chemical reactions. |
Logical Relationship for this compound Disposal
Caption: A logical diagram illustrating the proper disposal pathway for this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
